(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNNCSUTNWKFC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427825 | |
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034574-30-5 | |
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a chiral, orthogonally protected piperazine derivative that serves as a crucial building block in modern medicinal chemistry and peptide science. Its unique structural arrangement, featuring both acid-labile tert-butyloxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting groups, offers exceptional versatility in the synthesis of complex molecules, including peptidomimetics and pharmaceutical agents. This guide provides a comprehensive overview of its structure, properties, and significant applications, supported by detailed experimental insights.
Core Compound Structure and Identifiers
This compound is characterized by a piperazine-2-carboxylic acid core. The nitrogen at the 1-position is protected by a Boc group, while the nitrogen at the 4-position is protected by an Fmoc group. This orthogonal protection scheme allows for the selective deprotection and functionalization of each nitrogen atom, a key advantage in multi-step organic synthesis.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid[1] |
| CAS Number | 1034574-30-5[1][2][3] |
| Molecular Formula | C25H28N2O6[1][2][3] |
| Molecular Weight | 452.51 g/mol [1][2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid | Generic supplier data |
| Boiling Point | 624.4 ± 55.0 °C (Predicted) | [2] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.68 ± 0.20 (Predicted) | [2] |
Spectroscopic Data:
| Nucleus | Expected Chemical Shift Ranges (ppm) | Assignment |
| ¹H NMR | 7.8-7.2 | Aromatic protons of the Fmoc group |
| 4.5-4.2 | CH₂ and CH of the Fmoc group | |
| 4.0-2.8 | Piperazine ring protons | |
| 1.4 | tert-butyl protons of the Boc group | |
| ¹³C NMR | ~170-175 | Carboxylic acid carbon |
| ~155 | Carbonyl carbons of Boc and Fmoc groups | |
| ~140-120 | Aromatic carbons of the Fmoc group | |
| ~80 | Quaternary carbon of the Boc group | |
| ~67 | CH₂ of the Fmoc group | |
| ~50-40 | Piperazine ring carbons | |
| ~28 | Methyl carbons of the Boc group |
Synthesis and Purification
The synthesis of this compound involves a multi-step process starting from (S)-piperazine-2-carboxylic acid. The key challenge lies in the selective and sequential introduction of the two orthogonal protecting groups.
General Synthetic Strategy:
A common approach involves the initial protection of one of the nitrogen atoms, followed by the protection of the second nitrogen. The choice of which protecting group to introduce first can vary, and the reaction conditions must be carefully controlled to avoid side reactions and ensure high yields.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid: To a solution of (S)-piperazine-2-carboxylic acid in a mixture of dioxane and water, a base such as triethylamine (TEA) or sodium hydroxide is added. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
-
Step 2: Synthesis of this compound: The resulting (S)-1-N-Boc-piperazine-2-carboxylic acid is dissolved in a suitable solvent system, such as acetone and water. A base, typically sodium bicarbonate, is added, followed by the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is stirred until completion. The product is then extracted and purified, often by column chromatography on silica gel.
Applications in Drug Discovery and Peptide Synthesis
The orthogonal protecting groups of this compound make it an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of drug discovery and peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized as a non-natural amino acid building block in SPPS to introduce a constrained piperazine moiety into peptide backbones. The piperazine ring can induce specific secondary structures and enhance the metabolic stability of the resulting peptides.
SPPS Workflow Incorporating the Piperazine Unit:
Caption: Incorporation of the piperazine unit in a standard Fmoc-based SPPS cycle.
Synthesis of Factor XIIa Inhibitors
This compound is a key reactant in the synthesis of piperazinecarboxamides, which have been identified as potent inhibitors of Factor XIIa, a promising target for the development of novel anticoagulants with a reduced risk of bleeding.
Logical Relationship in Factor XIIa Inhibitor Synthesis:
The synthesis of these inhibitors often involves the coupling of the carboxylic acid group of the piperazine derivative with an amine-containing scaffold. The orthogonal protecting groups allow for further modifications at the piperazine nitrogens.
Caption: Role of the title compound in the synthesis of Factor XIIa inhibitors.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its orthogonal protection scheme provides chemists with the flexibility to perform selective modifications, making it an essential tool in the development of novel peptides, peptidomimetics, and small molecule therapeutics, particularly in the pursuit of new anticoagulant agents. A thorough understanding of its properties and reaction characteristics is paramount for its successful application in the laboratory.
References
A Technical Guide to Orthogonal Protection of Piperazine Scaffolds Using Boc and Fmoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural component in numerous FDA-approved drugs.[1][2] Its symmetric diamine structure offers a versatile platform for introducing substituents that can modulate critical drug properties such as solubility, bioavailability, and target affinity.[3] However, this symmetry presents a formidable challenge in multi-step syntheses: the selective functionalization of one nitrogen atom in the presence of the other.
To overcome this, chemists employ protecting group strategies. Among the most robust of these is the concept of orthogonal protection , where two different protecting groups are used, each of which can be removed by a specific set of conditions without affecting the other. This guide provides an in-depth technical overview of the use of two of the most common and orthogonally paired protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—for the strategic and selective functionalization of piperazine scaffolds.
Core Principles of Boc and Fmoc Orthogonal Protection
The power of the Boc and Fmoc pairing lies in their divergent chemical liabilities.[4][5]
-
The Boc Group: The tert-butoxycarbonyl group is stable to a wide range of reaction conditions, including basic and hydrogenolytic environments, but is readily cleaved under acidic conditions.[1] The deprotection mechanism is initiated by protonation, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[4]
-
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is characterized by its stability in acidic conditions but its extreme lability to bases.[1] Deprotection occurs via a base-mediated β-elimination mechanism. A base, typically a secondary amine like piperidine or piperazine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine.[6][7]
This orthogonality allows for a synthetic strategy where a piperazine scaffold, protected with both Boc and Fmoc on its two distinct nitrogen atoms, can be selectively deprotected at either nitrogen, enabling directed and sequential chemical modifications.
Caption: Orthogonal deprotection of a di-protected piperazine.
Synthesis of Protected Piperazine Intermediates
Achieving selective mono-protection of the symmetrical piperazine molecule is the critical first step.
Synthesis of 1-Boc-piperazine
Directly reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often results in a mixture of mono-protected, di-protected, and unreacted starting material. A more selective method involves the in-situ formation of a piperazine salt to deactivate one nitrogen atom.[3]
| Parameter | Value | Reference |
| Starting Material | Piperazine | [3] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3] |
| Solvent | Dichloromethane (DCM) or Methanol | [3][8] |
| Key Condition | Slow addition of Boc₂O at 0 °C | [3] |
| Typical Yield | >90% | [8] |
| Purity | >99% | [8] |
Experimental Protocol: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv.) in DCM to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of piperazine.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine, which is often a white solid of high purity.[8]
Synthesis of 1-Fmoc-piperazine
Similar to Boc protection, 1-Fmoc-piperazine can be synthesized by reacting piperazine with an Fmoc-donating reagent under basic conditions.
| Parameter | Value | Reference |
| Starting Material | Piperazine | [9] |
| Reagent | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | [9] |
| Solvent | Dichloromethane (DCM) or Dioxane/Water | [9] |
| Base | Triethylamine (TEA) or Sodium Bicarbonate | [9] |
| Key Condition | Reaction at 0 °C to room temperature | [9] |
| Typical Yield | 85-95% (Estimated) | - |
Experimental Protocol: Synthesis of 1-Fmoc-piperazine
-
Dissolve piperazine (2.0 equiv. or more to favor mono-substitution) in DCM.
-
Add a base such as triethylamine (1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.0 equiv.) in DCM.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 1-Fmoc-piperazine.
Synthesis of 1-Boc-4-Fmoc-piperazine
The orthogonally protected scaffold is synthesized by protecting the remaining free nitrogen of a mono-protected intermediate.
Caption: General workflow for synthesizing protected piperazines.
Experimental Protocol: Synthesis of 1-Boc-4-Fmoc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 equiv.) in DCM.
-
Add triethylamine (1.2 equiv.) and cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.05 equiv.) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-4-Fmoc-piperazine.
Selective Deprotection Protocols
The utility of the 1-Boc-4-Fmoc-piperazine scaffold is realized through the selective cleavage of one protecting group, unmasking a single nitrogen for subsequent reaction.
Selective Boc Group Removal (Acidic Conditions)
Treatment with a strong acid such as trifluoroacetic acid (TFA) cleanly removes the Boc group while leaving the acid-stable Fmoc group intact.[10]
Experimental Protocol: Selective Boc Deprotection
-
Dissolve 1-Boc-4-Fmoc-piperazine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv., often as a 20-50% solution in DCM).[10][11]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[1]
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).[1]
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 1-Fmoc-piperazine.
Selective Fmoc Group Removal (Basic Conditions)
The Fmoc group is selectively removed under mild basic conditions, leaving the base-stable Boc group untouched. While piperidine is the traditional reagent, piperazine itself has been shown to be a highly effective and less toxic alternative.[4][12]
Experimental Protocol: Selective Fmoc Deprotection
-
Dissolve 1-Boc-4-Fmoc-piperazine (1.0 equiv.) in a 9:1 mixture of DMF/ethanol.
-
Add piperazine (approx. 10% w/v) to the solution.[4]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and excess piperazine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary to yield 1-Boc-piperazine.
Quantitative Data Summary
The following tables summarize typical conditions and outcomes for the deprotection reactions.
Table 1: Comparison of Orthogonal Deprotection Conditions
| Parameter | Boc Deprotection | Fmoc Deprotection |
| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Piperazine or Piperidine |
| Typical Concentration | 20-50% TFA in DCM; 4M HCl in Dioxane | 10% (w/v) Piperazine in DMF/EtOH; 20% (v/v) Piperidine in DMF |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 10-30 minutes |
| Typical Yield | >95% | >98% |
| References | [10][11] | [4][7] |
Table 2: Troubleshooting and Side Reaction Mitigation
| Issue / Side Reaction | Protecting Group | Common Cause | Mitigation Strategy | Reference |
| Incomplete Deprotection | Boc | Insufficient acid, low temperature, or short reaction time. | Increase acid equivalents, prolong reaction time, or warm gently to 40°C. | [11] |
| t-Butylation | Boc | The reactive tert-butyl cation alkylates nucleophilic sites on the substrate. | Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture. | [11] |
| Aspartimide Formation | Fmoc | Base-catalyzed cyclization of aspartic acid residues in peptide synthesis. | Use a less nucleophilic base (e.g., piperazine) and add HOBt to the deprotection solution. | [7][12] |
| Diketopiperazine (DKP) | Fmoc | Intramolecular cyclization of the N-terminal dipeptide during SPPS. | Use a DBU/piperazine cocktail in NMP; couple the first two amino acids as a dipeptide. | [7][13] |
Visualization of Deprotection Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 8. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Chiral Piperazine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, applications, and biological evaluation of chiral piperazine-2-carboxylic acid derivatives. This class of compounds holds significant promise in medicinal chemistry due to its presence in a variety of biologically active molecules, including agents targeting the central nervous system (CNS) and viral proteases. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this area.
Introduction to Chiral Piperazine-2-Carboxylic Acid Derivatives
Chiral piperazine-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The inherent chirality and the conformational rigidity of the piperazine ring, combined with the versatile chemistry of the carboxylic acid group, make these molecules attractive building blocks for the synthesis of complex and biologically active compounds.[1] Their structural features allow for precise three-dimensional arrangements of functional groups, which is crucial for specific interactions with biological targets.[1] These derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents, particularly as HIV protease inhibitors, and as modulators of CNS receptors.[2][3]
Synthesis of Chiral Piperazine-2-Carboxylic Acid Derivatives
The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is a key step in their development as therapeutic agents. Several synthetic strategies have been developed, including asymmetric synthesis and resolution of racemates. Two prominent methods are detailed below.
Multi-step Synthesis from Racemic Piperazine-2-Carboxylic Acid
A common approach involves the protection and resolution of racemic piperazine-2-carboxylic acid. A detailed protocol for the synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride is provided in the experimental protocols section. This multi-step process typically involves:
-
Protection of the piperazine nitrogens: Often achieved using a tert-butyloxycarbonyl (Boc) group.
-
Esterification of the carboxylic acid: To facilitate subsequent reactions and purification.
-
Chiral resolution: This can be achieved through various methods, including enzymatic resolution or diastereomeric salt formation.
-
Deprotection: Removal of the protecting groups to yield the final chiral product.
Palladium-Catalyzed Asymmetric Hydrogenation
A more direct and atom-economical approach is the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives or their precursors, pyrazin-2-ols. This method utilizes a chiral palladium catalyst to induce enantioselectivity in the hydrogenation of the aromatic ring, directly yielding the chiral piperazine core.[4][5] The optimized conditions for the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols are presented in the experimental protocols section.
Biological Applications and Quantitative Data
Chiral piperazine-2-carboxylic acid derivatives have demonstrated significant activity in various therapeutic areas. This section summarizes key findings and presents quantitative data for selected compounds.
Cholinesterase Inhibition for Alzheimer's Disease
Certain 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[6] The inhibitory activities of representative compounds are summarized in Table 1.
Table 1: Cholinesterase Inhibitory Activity of Chiral Piperazine-2-Carboxylic Acid Derivatives [6]
| Compound | Target Enzyme | Kᵢ (µM) | Selectivity Index (SI) |
| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 | ~17.90 (for AChE) |
| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 0.0016 ± 0.00008 | 21862.5 (for BChE) |
| Donepezil (Reference) | BChE | 12.5 ± 2.6 | - |
| Tacrine (Reference) | BChE | 0.0173 ± 0.0023 | - |
Central Nervous System (CNS) Receptor Modulation
The piperazine scaffold is a common feature in many CNS-active drugs. Chiral piperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their binding affinities to various dopamine and serotonin receptors, which are important targets for the treatment of psychiatric and neurological disorders.[3][7][8][9] Table 2 presents the binding affinities (Kᵢ) of selected derivatives for human dopamine and serotonin receptors.
Table 2: CNS Receptor Binding Affinities of Chiral Piperazine-2-Carboxylic Acid Derivatives [7][9][10]
| Compound | Receptor | Kᵢ (nM) |
| 12b | Dopamine D₃ | 0.3 |
| Dopamine D₂ | 40 | |
| 12c | Dopamine D₃ | 0.9 |
| Dopamine D₂ | 53 | |
| 14a | Dopamine D₃ | 0.18 |
| Dopamine D₂ | 15.7 | |
| 38 (ST 280) | Dopamine D₃ | 0.5 |
| Dopamine D₂ | 76.4 | |
| MM5 | Serotonin 5-HT₁ₐ | High Affinity |
| MC1 | Serotonin 5-HT₁ₐ | High Affinity |
| Serotonin 5-HT₂ₐ | Moderate Agonist |
Antiviral Activity
Chiral piperazine-2-carboxylic acid derivatives have been extensively explored as inhibitors of viral proteases, particularly HIV-1 protease.[2] These compounds are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity and inhibiting viral replication.[11][12] Table 3 summarizes the antiviral activity of selected piperazine derivatives against HIV-1.
Table 3: Antiviral Activity of Chiral Piperazine-2-Carboxylic Acid Derivatives against HIV-1 [13]
| Compound | HIV-1 Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 10 | IIIB | 0.0033 ± 0.0006 | >100 | >30303 |
| 11 | IIIB | 0.005 ± 0.001 | >100 | >20000 |
| 29 | Wild-type | 0.030 ± 0.0035 | >100 | >3333 |
| K103N/Y181C | ≥ 1.2 | >100 | - | |
| 58 | Wild-type | 0.0014 ± 0.00019 | 10.15 ± 1.82 | 7250 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of chiral piperazine-2-carboxylic acid derivatives.
Synthesis Protocols
4.1.1. Multi-step Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride [14]
This protocol outlines the synthesis starting from racemic piperazine-2-carboxylic acid hydrochloride.
-
Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid
-
To a suspension of piperazine-2-carboxylic acid hydrochloride (11.6 g, 57.4 mmol) in methanol (140 ml), add a solution of potassium hydroxide (6.4 g, 114.8 mmol) in methanol (20 ml).
-
Stir the mixture at room temperature for 1 hour.
-
Remove methanol under reduced pressure.
-
Dissolve the residue in a mixture of water (20 ml) and 1,4-dioxane (60 ml).
-
Add a solution of di-tert-butyl dicarbonate (12.6 g) in 20 ml of 1,4-dioxane-water (3:1 v/v).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the insoluble white solid and collect the mother liquor.
-
Remove the solvent from the mother liquor and extract the aqueous phase with ethyl acetate.
-
Evaporate the ethyl acetate to obtain the di-Boc protected piperazine-2-carboxylic acid.
-
-
Step 2: Preparation of Cesium 4-tert-butoxycarboxypiperazine-2-carboxylate
-
To a solution of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid (2.4 g, 10.44 mmol) in N,N-dimethylformamide (40 ml), add cesium carbonate (2.0 g, 61.5 mmol).
-
Stir the suspension at room temperature for 5 hours.
-
Add water until the suspension becomes a clear solution.
-
Stir the solution for an additional 5 hours at 45°C and then pour it into ethanol (120 ml).
-
Filter the precipitate to obtain the cesium salt.
-
-
Step 3: Preparation of Methyl 4-tert-butoxycarboxy-piperazine-2-carboxylate
-
Heat a suspension of cesium 4-tert-butoxycarboxy-piperazine-2-carboxylate (3.7 g, 10.2 mmol) in N,N-dimethylformamide (40 ml) at 60°C for 1 hour.
-
Add methyl iodide (16 g, 113.5 mmol) and maintain the mixture at 60°C overnight.
-
Evaporate the N,N-dimethylformamide.
-
Extract the residue with hot ethyl acetate.
-
Concentrate the extract to obtain the methyl ester.
-
-
Step 4: Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride
-
Hydrolyze the methyl ester from the previous step using a suitable method (e.g., enzymatic resolution or classical resolution).
-
Dissolve the resulting crude (S)-piperazine-2-carboxylic acid in water.
-
Bubble hydrogen chloride gas into the solution to precipitate the dihydrochloride salt.
-
Filter and purify the product.
-
4.1.2. Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols [1][5]
This protocol describes the general procedure for the asymmetric hydrogenation to produce chiral piperazin-2-ones, which can be further converted to chiral piperazines.
-
In a glovebox, add the 5,6-disubstituted pyrazin-2-ol (0.1 mmol), Pd(OCOCF₃)₂ (0.0033 mmol), and (R)-TolBINAP (0.0036 mmol) to a glass vial inside an autoclave.
-
Add TsOH·H₂O (0.1 mmol) and a 1:1 mixture of dichloromethane/benzene (3 mL).
-
Seal the autoclave and purge with hydrogen gas (3 times).
-
Pressurize the autoclave to 1000 psi with hydrogen.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the chiral piperazin-2-one.
-
The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄.
Biological Assay Protocols
4.2.1. Modified Ellman's Method for AChE and BChE Inhibition Assay
This colorimetric assay is widely used to screen for inhibitors of cholinesterases.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (75 mM in deionized water).
-
AChE or BChE enzyme solution of appropriate concentration.
-
Inhibitor stock solution (dissolved in a suitable solvent like DMSO) and serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of the inhibitor solution at various concentrations (or buffer for control).
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Kᵢ), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.
-
4.2.2. Radioligand Binding Assay for Dopamine D₃ Receptor [15]
This assay is used to determine the binding affinity of compounds to specific receptors.
-
Materials and Reagents:
-
Membrane preparation from cells expressing the human dopamine D₃ receptor.
-
Radioligand: [³H]7-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice-cold).
-
Unlabeled ligand for non-specific binding determination (e.g., GR 103691, 4 µM final concentration).
-
Test compound solutions at various concentrations.
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
-
Assay Procedure (96-well plate format):
-
Prepare the following in a 96-deep well plate on ice in a total volume of 550 µL:
-
Total Binding: 500 µL of diluted membrane preparation, 25 µL of assay buffer, and 25 µL of radioligand.
-
Non-specific Binding: 500 µL of diluted membrane preparation, 25 µL of unlabeled ligand, and 25 µL of radioligand.
-
Competition Binding: 500 µL of diluted membrane preparation, 25 µL of test compound at various concentrations, and 25 µL of radioligand.
-
-
Incubate the plate at 27°C for 30 minutes.
-
Terminate the binding by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters 9 times with 500 µL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations of Pathways and Workflows
Graphical representations of complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz (DOT language).
HIV-1 Protease Inhibition Mechanism
This diagram illustrates the mechanism of action of a piperazine-based HIV-1 protease inhibitor. The inhibitor competitively binds to the active site of the protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[11][12]
References
- 1. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of bitopic arylpiperazinephenyl-1,2,4-oxadiazoles as preferential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.revvity.com [resources.revvity.com]
The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold." This is attributed to its unique combination of physicochemical properties, synthetic tractability, and its ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.
Physicochemical Properties and Their Impact on Drug Design
The piperazine nucleus imparts a unique set of physicochemical characteristics to a molecule, which medicinal chemists can strategically exploit to optimize drug-like properties. The two nitrogen atoms are key to its utility, offering sites for substitution to modulate potency, selectivity, and pharmacokinetics.
Key Physicochemical Features:
-
Basicity: The two nitrogen atoms of the piperazine ring are basic, with pKa values typically in the range of 5.5 and 9.8. This allows for the formation of salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The basicity also plays a crucial role in interactions with biological targets, often forming key hydrogen bonds or ionic interactions within receptor binding pockets.
-
Solubility: The presence of the two nitrogen atoms increases the polarity of the piperazine ring, often leading to improved aqueous solubility of the parent molecule, a critical factor for oral bioavailability.[1]
-
Conformational Rigidity: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for optimizing binding to a specific receptor conformation and improving selectivity.[2]
-
Synthetic Versatility: The secondary amine nature of the piperazine nitrogens makes them readily amenable to a wide variety of chemical modifications, such as N-alkylation, N-acylation, and N-arylation. This synthetic accessibility allows for the creation of large and diverse compound libraries for screening and lead optimization.
Pharmacological Activities of Piperazine-Containing Drugs
The structural versatility of the piperazine moiety has led to its incorporation into drugs targeting a wide spectrum of diseases. This section will delve into several key therapeutic areas where piperazine-containing compounds have made a significant impact, supported by quantitative data on their biological activity.
Anticancer Activity
Piperazine is a prominent feature in numerous anticancer agents, where it can serve as a linker between pharmacophoric groups, enhance solubility, and interact with the target protein. A notable example is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML).
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound/Drug | Target | Cell Line | IC50/GI50 (µM) | Reference |
| Imatinib | BCR-ABL | K562 | 0.38 | [3] |
| Imatinib | c-Kit | GIST-T1 | 0.1 | [4] |
| Compound 3n (Alepterolic acid derivative) | - | MDA-MB-231 | 5.55 ± 0.56 | [5] |
| Compound 23 (Vindoline conjugate) | - | MDA-MB-468 | 1.00 | [6] |
| Compound 25 (Vindoline conjugate) | - | HOP-92 | 1.35 | [6] |
| Compound 9d (Benzhydrylpiperazine derivative) | COX-2 | - | 0.25 ± 0.03 | [7] |
| Compound C-4 | - | HCT-116 | 11.33 | [2] |
| Compound C-14 | - | MIAPaCa-2 | <1 | [2] |
Mechanism of Action: Imatinib and the BCR-ABL Signaling Pathway
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive CML.
Central Nervous System (CNS) Activity
Piperazine derivatives are integral to the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them particularly valuable in this therapeutic area.
Atypical Antipsychotics: Drugs like Aripiprazole and Clozapine feature a piperazine moiety and exhibit complex pharmacological profiles, often acting on multiple dopamine and serotonin receptors.
Table 2: Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Containing Antipsychotics
| Drug | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | Reference |
| Aripiprazole | < 30 | < 30 | < 30 | [8] |
| Clozapine | 135-190 | 7 | 12 | [9][10] |
Mechanism of Action: Dopamine D₂ Receptor Signaling
Typical antipsychotics act as antagonists at the dopamine D₂ receptor. Aripiprazole, however, is a partial agonist. This means that in a high dopamine environment (as is thought to occur in some brain regions in schizophrenia), it acts as an antagonist, reducing dopaminergic activity. In a low dopamine environment, it acts as an agonist, increasing dopaminergic activity. This "dopamine stabilization" is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11][12]
Antihistaminic Activity
Piperazine is a classic scaffold for H₁ antihistamines. First-generation antihistamines like hydroxyzine and cyclizine contain a piperazine ring and are known for their sedative effects due to their ability to cross the blood-brain barrier. Second-generation antihistamines, such as Cetirizine (the carboxylated metabolite of hydroxyzine), were designed to be more peripherally selective, reducing sedation.
Table 3: H₁ Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Containing Antihistamines
| Drug | Generation | H₁ Receptor Ki (nM) | Reference |
| Hydroxyzine | First | 2 | [13] |
| Cyclizine | First | 5 | [13] |
| Meclizine | First | 250 | [13] |
| Cetirizine | Second | 3.31 ± 0.45 | [14] |
| Levocetirizine | Second | 3.1 | [13] |
Mechanism of Action: Histamine H₁ Receptor Signaling
Histamine H₁ receptors are Gq-coupled GPCRs.[15][16] Upon binding of histamine, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This signaling cascade leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the H₁ receptor and reducing its basal activity.
Antiviral Activity
The piperazine scaffold has also been explored for the development of antiviral agents. Derivatives have shown activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).
Table 4: Antiviral Activity of Selected Piperazine Derivatives
| Compound | Virus | Assay | IC50/EC50 (µM) | Reference |
| Nucleozin | Influenza A | Antiviral Assay | 0.06 | [17] |
| Compound 6i (Nucleozin derivative) | Influenza A | Antiviral Assay | - (more active than Ribavirin) | [1] |
| Compound 9b (Quinoline derivative) | Influenza A | Antiviral Assay | 0.88-6.33 | [18] |
| Compound 6b3 (Amino-triazine derivative) | HIV-1 (wild-type) | Anti-HIV Assay | 0.00461 | [19] |
| Compound 18b1 (DAPY derivative) | HIV-1 (wild-type) | Anti-HIV Assay | 0.0014 | [20] |
| Compound 9k | HIV-1 | Anti-HIV Assay | 13.18 ± 1.62 (µg/ml) | [21] |
| Compound 42 | Zika Virus | Live Virus Phenotypic Assay | 6.6 | [10] |
| Compound 44 | Dengue Virus | Live Virus Phenotypic Assay | 1.4 | [10] |
Pharmacokinetic (ADME) Properties
The piperazine moiety often imparts favorable pharmacokinetic properties, contributing to good absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to improve solubility can enhance oral bioavailability. However, the piperazine ring can also be a site of metabolism, typically N-dealkylation, which is a consideration during drug design.
Table 5: Comparative ADME Properties of Selected Piperazine-Containing Drugs
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolism |
| Imatinib | 98 | ~95 | ~18 | CYP3A4-mediated N-demethylation |
| Aripiprazole | 87 | >99 | ~75 | CYP3A4 and CYP2D6-mediated dehydrogenation, hydroxylation, and N-dealkylation |
| Cetirizine | >70 | 93 | ~8.3 | Primarily excreted unchanged in urine |
| Clozapine | 27-47 | ~97 | 8-12 | Extensive metabolism by CYP1A2 and CYP3A4 |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of piperazine-containing compounds.
General Synthesis of a Piperazine Derivative: N-Alkylation
A common method for the functionalization of the piperazine ring is N-alkylation, where a piperazine is reacted with an alkyl halide.
Workflow for N-Alkylation of Piperazine
Detailed Protocol for the Synthesis of Aripiprazole (Illustrative)
The synthesis of aripiprazole typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[8]
-
Preparation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with an excess of 1,4-dibromobutane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[8] The reaction is typically heated to facilitate the etherification.
-
N-Alkylation: The resulting 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is then reacted with 1-(2,3-dichlorophenyl)piperazine in a suitable solvent such as acetonitrile, often with the addition of a base like triethylamine and a catalyst such as sodium iodide, and heated under reflux.[8]
-
Purification: After the reaction is complete, the crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield aripiprazole.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.
Workflow for MTT Assay
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded at an appropriate density in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine-containing test compound and incubated for a period of 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol Outline for a Competitive Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (that is known to bind to the target receptor) and varying concentrations of the unlabeled test compound (the piperazine derivative).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The piperazine moiety is unequivocally a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and contributing to the development of a wide array of therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to positively influence both pharmacodynamic and pharmacokinetic parameters have solidified its importance in drug discovery. A thorough understanding of its structure-activity relationships, mechanisms of action, and metabolic fate will continue to guide the design and development of novel and improved piperazine-containing drugs for the treatment of a broad range of human diseases. This guide has provided a comprehensive overview of the critical role of the piperazine moiety, supported by quantitative data and detailed methodologies, to serve as a valuable resource for professionals in the field.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl...: Ingenta Connect [ingentaconnect.com]
- 10. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses [usiena-air.unisi.it]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 16. researchgate.net [researchgate.net]
- 17. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural feature, possessing two orthogonal nitrogen protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group—makes it a highly versatile scaffold for the synthesis of complex molecules, particularly peptides, peptidomimetics, and other pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications.
Chemical Identity and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
| Identifier | Value |
| CAS Number | 1034574-30-5[3][4][5] |
| IUPAC Name | (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[5] |
| Molecular Formula | C₂₅H₂₈N₂O₆[3][4] |
| Molecular Weight | 452.5 g/mol [3][5] |
A table of its physical and chemical properties is provided below.
| Property | Value | Source |
| Appearance | White solid | [6] |
| Purity | ≥ 98% (Assay) | [6] |
| Storage Conditions | 0-8 °C | [6] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] | |
| Predicted Boiling Point | 624.4 ± 55.0 °C | [7] |
| Predicted Density | 1.292 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 3.68 ± 0.20 | [7] |
Synthesis
General Synthetic Approach:
-
Mono-Boc Protection: The synthesis would likely commence with the selective protection of the N1 nitrogen of (S)-piperazine-2-carboxylic acid with a Boc group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of solvent and base is crucial to control the regioselectivity.
-
Fmoc Protection: Following the successful mono-Boc protection, the remaining free secondary amine at the N4 position is then protected with an Fmoc group. This is commonly carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA).
-
Purification: After the reaction sequence, the final product is purified using standard techniques such as column chromatography to yield the desired this compound.
Experimental Protocols
Detailed experimental protocols for the orthogonal protection of amines are well-established in the literature. Below are generalized procedures for the key steps in the synthesis of the title compound.
Protocol 1: Boc Protection of a Secondary Amine
Objective: To selectively protect one of the nitrogen atoms of a piperazine derivative with a Boc group.
Materials:
-
Piperazine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the piperazine derivative in the chosen solvent system.
-
Add the base and stir the mixture until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate portion-wise at room temperature or 0 °C to control the reaction exotherm.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fmoc Protection of a Secondary Amine
Objective: To protect the remaining free nitrogen atom with an Fmoc group.
Materials:
-
Mono-Boc-protected piperazine derivative (1.0 eq)
-
Fmoc-Cl or Fmoc-OSu (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane, or a biphasic mixture with water)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the mono-Boc-protected piperazine derivative in the chosen solvent.
-
Add the base and stir the mixture.
-
Add Fmoc-Cl or Fmoc-OSu portion-wise at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Research and Drug Development
The unique orthogonal protection of this compound makes it a valuable building block in several areas of pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a constrained dipeptide mimic into a peptide sequence. The carboxylic acid allows for coupling to the free amine of a resin-bound peptide. Subsequently, the Fmoc group can be selectively removed under basic conditions (e.g., piperidine in DMF) to allow for further chain elongation, while the Boc group remains intact. Conversely, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) for modifications at the N1 position. This orthogonal strategy provides immense flexibility in the synthesis of complex peptides and peptidomimetics.[2]
Scaffold for Drug Discovery
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[8][9] Chiral piperazine derivatives are particularly important in the development of drugs targeting the central nervous system (CNS).[10][11] this compound serves as a starting point for the synthesis of libraries of compounds for screening against various biological targets. Its rigid conformation can impart favorable pharmacokinetic properties and binding affinities to drug candidates.[12]
One notable application is in the synthesis of piperazinecarboxamides, which have been investigated as factor XIIa inhibitors.[3]
Signaling Pathways and Experimental Workflows
While this specific molecule is a building block and not a direct modulator of a specific signaling pathway, it is a critical component in the synthesis of molecules that are designed to interact with biological pathways. The diagram below illustrates a generalized workflow for its use in solid-phase peptide synthesis to create novel peptides for biological screening.
The orthogonal nature of the protecting groups also allows for divergent synthesis strategies, as depicted below.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its orthogonal protecting groups allow for selective functionalization at either nitrogen atom, providing chemists with a powerful tool for constructing novel peptides, peptidomimetics, and other potential drug candidates. The piperazine scaffold itself is a well-established pharmacophore, and the introduction of chirality and conformational rigidity through this building block can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a foundational understanding of this important chemical entity for researchers in the field of drug discovery and development.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 1034574-30-5 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. (2S)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | C25H28N2O6 | CID 7128293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Functionalized Piperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone in medicinal chemistry. Its structural rigidity, synthetic tractability, and favorable physicochemical properties have established it as a "privileged scaffold" in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of functionalized piperazine compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support ongoing research and drug development efforts.
Anticancer Activity
Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and growth-inhibitory effects across a wide range of human cancer cell lines. The versatility of the piperazine scaffold allows for modifications that can target various cancer-associated signaling pathways.
Quantitative Data Summary: Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected functionalized piperazine derivatives, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of higher potency.
Table 1: Cytotoxicity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways [1]
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| Various Other Cell Lines | Various | 0.06 - 0.16 |
Table 2: Anticancer Activity of Vindoline-Piperazine Conjugates [2][3]
| Compound ID | Description | Cancer Cell Line | Activity (GI50 in µM) |
| Conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 |
| Conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 |
Table 3: Cytotoxic Activity of Various Synthetic Piperazine Derivatives [3][4][5]
| Compound ID | Description | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) |
| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed |
| Compound 7a | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin |
| Compound 118 | Benzothiazole-piperazine derivative | HUH-7 (Liver) | 3.1 |
| Compound 119 | 4-phenyl-substituted piperazine derivative | HCT-116 (Colon) | 4.5 |
| Compound 122 | Quinoxalinylpiperazine derivative | 11 cancer cell lines | 0.011 - 0.021 |
Experimental Protocols: Anticancer Assays
The evaluation of the anticancer activity of piperazine compounds typically involves a series of in vitro assays to determine their effects on cell viability, proliferation, and apoptosis.
This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.[1]
-
Washing: Wash the cells once with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[1][6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[1][6]
-
Viable cells: Annexin V-negative and PI-negative.[1]
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways in Cancer
Functionalized piperazines can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such example is the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Antimicrobial and Antifungal Activity
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains.[7]
Quantitative Data Summary: Antimicrobial and Antifungal Activity
The following table summarizes the in vitro antimicrobial and antifungal activity of selected piperazine derivatives, quantified by their Minimum Inhibitory Concentration (MIC) values.
Table 4: Antimicrobial and Antifungal Activity of N,N′-disubstituted Piperazines [8]
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) |
| 4 | 16 | - | - |
| 6c | 16 | - | 8 |
| 6d | 16 | 16 | - |
| 7b | - | 16 | - |
| Gentamycin (Standard) | - | - | - |
Experimental Protocols: Antimicrobial Assays
Standardized methods are employed to evaluate the antimicrobial efficacy of piperazine compounds.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Dissolve the piperazine derivatives in a suitable solvent like DMSO to create a stock solution. Further dilute in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the desired starting concentration.[9]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine derivatives in the broth.[9]
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its concentration to a 0.5 McFarland standard.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
Antiviral Activity
Certain functionalized piperazine compounds have shown promise as antiviral agents, with activity reported against a range of viruses.
Quantitative Data Summary: Antiviral Activity
The following table presents the antiviral activity of selected piperazine derivatives against Zika virus (ZIKV) and Dengue virus (DENV), quantified by their half-maximal inhibitory concentration (IC50) values.
Table 5: Antiviral Activity of Piperazine Derivatives [11]
| Compound | Anti-ZIKV Activity (IC50 µM) | Anti-DENV Activity (IC50 µM) | Selectivity Index (SI) |
| 8 | - | 10.7 | 14.3 |
| 11 | - | - | - |
| 14 | - | 26.0 | 7.7 |
| 15 | 24 ± 8.2 | - | - |
| 16 | - | - | - |
| 18 | - | - | - |
| 25 | 3.9 | - | - |
| Sofosbuvir (Reference) | - | - | - |
Experimental Protocol: Antiviral Assay
A common method to assess antiviral activity is the plaque reduction assay.
-
Cell Seeding: Seed susceptible host cells in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the piperazine compound.
-
Overlay: After an adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control to determine the IC50 value.
Activity in the Central Nervous System (CNS)
Arylpiperazine derivatives are a significant class of compounds that interact with various receptors in the CNS, leading to their investigation for the treatment of neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.[12][13]
Quantitative Data Summary: CNS Activity
The following table summarizes the receptor binding affinities (Ki) and functional activities (IC50) of arylpiperazine derivatives targeting serotonergic systems.
Table 6: CNS Receptor Binding and Functional Activity of Piperazine Derivatives [14][15]
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) | 5-HT Reuptake Inhibition (IC50, nM) |
| 6a | 1.28 | - | - |
| 18a | 1.66 | - | - |
| 8j | 0.84 | 12 | 100 |
Experimental Protocol: 5-HT1A Receptor Binding Assay[14]
This assay determines the affinity of a compound for the 5-HT1A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Radioligand: Use a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).
-
Binding Reaction: Incubate the cell membranes with the radioligand and various concentrations of the test piperazine compound in a suitable buffer.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software.
Signaling Pathway in CNS: 5-HT1A Receptor Signaling
Arylpiperazine derivatives often act as agonists or partial agonists at the 5-HT1A receptor, which is involved in the modulation of mood and anxiety. Activation of this G-protein coupled receptor can lead to the downstream activation of signaling cascades like the BDNF/PKA pathway.[14]
Conclusion
Functionalized piperazine compounds represent a remarkably versatile class of molecules with a broad spectrum of biological activities. Their proven success in targeting a range of diseases, from cancer and infectious diseases to CNS disorders, ensures that the piperazine scaffold will remain a central focus of medicinal chemistry research. This guide provides a foundational resource for professionals in the field, offering a structured overview of quantitative data, detailed experimental methodologies, and the complex signaling pathways involved, thereby facilitating the continued development of novel and effective piperazine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. benchchem.com [benchchem.com]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcmas.com [ijcmas.com]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Guide to Orthogonally Protected Amino Acids in Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide and protein synthesis, achieving precise control over the assembly of complex molecular architectures is paramount. The strategy of orthogonal protection stands as a cornerstone of modern synthetic chemistry, enabling the selective manipulation of functional groups with high fidelity. This guide provides a comprehensive exploration of the principles and applications of orthogonally protected amino acids. We delve into the primary protection schemes, offer a quantitative comparison of commonly used protecting groups, and provide detailed experimental protocols for their application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, we visualize key workflows and biological pathways to illustrate the practical utility of these powerful chemical tools in research and drug development.
The Core Principle of Orthogonal Protection
At its heart, orthogonality in chemical synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific, distinct conditions without affecting the others.[1][2][3] This principle allows for a hierarchical deprotection strategy, which is essential for the controlled, stepwise construction of complex molecules like peptides.[1]
In a typical Solid-Phase Peptide Synthesis (SPPS) strategy, three main classes of protecting groups are employed:
-
Temporary Nα-amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle to allow for the addition of the next amino acid.[2] The most common example is the base-labile Fmoc group.
-
"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Cys) throughout the synthesis. They are designed to be stable to the conditions used for temporary group removal and are typically cleaved during the final step when the peptide is released from the solid support.[1] Examples include the acid-labile tBu and Trt groups.
-
Auxiliary Orthogonal Protecting Groups: These "semi-permanent" groups are used for specific, on-resin modifications such as branching, cyclization, or the attachment of labels.[2] They can be selectively removed without disturbing either the temporary Nα-Fmoc group or the permanent acid-labile side-chain groups.[4][5]
This multi-layered approach provides the precision required to build non-linear and modified peptide structures, which are of increasing importance in drug discovery and materials science.[6][7]
Figure 1: The principle of orthogonal protection in peptide synthesis.
Data Presentation: Comparison of Orthogonal Protecting Groups
The selection of an appropriate protecting group strategy is critical for the success of a complex peptide synthesis. The following tables summarize the deprotection conditions and stability profiles of commonly used auxiliary orthogonal protecting groups compatible with the mainstream Fmoc/tBu strategy.
| Protecting Group | Protected Function | Typical Deprotection Reagent(s) | Typical Conditions | Stability Profile (Stable to) | Reference(s) |
| Alloc (Allyloxycarbonyl) | Amine (Lys, Orn), Hydroxyl (Ser, Thr) | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | 0.2-0.3 eq. Pd(PPh₃)₄, 15-25 eq. PhSiH₃ in DCM | 20% Piperidine/DMF, TFA | [4][5][8] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (Lys, Orn) | 2% Hydrazine (N₂H₄) in DMF | 3 x 3 min, Room Temp | 20% Piperidine/DMF, TFA, Pd(0) | [4][5] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine (Lys, Orn) | 2-5% Hydrazine (N₂H₄) in DMF | 3-10 min treatments, Room Temp | 20% Piperidine/DMF, TFA, Pd(0) | [5][9][10] |
| Mtt (4-Methyltrityl) | Amine (Lys, Orn), Thiol (Cys), Imidazole (His) | 1-2% TFA in DCM with TIS scavenger | 10 x 2 min, Room Temp | 20% Piperidine/DMF, Hydrazine | [4][10][11] |
| Mmt (4-Methoxytrityl) | Amine (Lys, Orn), Thiol (Cys), Imidazole (His) | Highly dilute TFA (e.g., 1-2%) or AcOH/TFE/DCM | 5 x 10 min (2% TFA), Room Temp | 20% Piperidine/DMF, Hydrazine | [4][12] |
| Tfa (Trifluoroacetyl) | Amine (Lys) | 1 M Piperidine or 0.5 M NaOH | Varies (e.g., 2h with piperidine) | TFA, mild acid/base | [13] |
| Allyl | Carboxyl (Asp, Glu) | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | 0.25 eq. Pd(PPh₃)₄, 15 eq. PhSiH₃ in DCM, 40°C | 20% Piperidine/DMF, TFA | [5][8][14] |
Applications in Complex Peptide Synthesis
The power of orthogonal protection lies in its ability to unlock synthetic routes to complex peptide architectures that would be otherwise inaccessible.
Synthesis of Branched Peptides
Branched peptides are valuable tools for creating synthetic vaccines, multivalent ligands for enhanced receptor binding, and drug delivery systems.[13] A common strategy involves using an amino acid with a side chain that can serve as an attachment point for a second peptide chain. Fmoc-Lys(ivDde)-OH is a workhorse for this application.[9][14] The main peptide backbone is synthesized using standard Fmoc/tBu chemistry. Once the backbone is complete, the ivDde group on the lysine side chain is selectively removed with hydrazine, exposing a free amine. A second peptide chain can then be assembled on this newly available amine, creating a branched structure.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. orthogonalpeptides.com [orthogonalpeptides.com]
- 7. Orthogonal Peptides [changemakers.rsc.org]
- 8. biotage.com [biotage.com]
- 9. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
Navigating the Physicochemical Landscape of Boc/Fmoc-Protected Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. The journey from a promising heterocyclic compound to a viable drug candidate is often paved with challenges related to its physicochemical properties. Protecting groups, such as the widely used tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are indispensable tools in multi-step organic synthesis. While primarily employed to mask reactive functional groups, their impact on the physicochemical characteristics of the parent heterocycle is a critical consideration that can significantly influence a molecule's developability.
This technical guide provides a comprehensive exploration of the core physicochemical properties of Boc- and Fmoc-protected heterocycles, with a focus on solubility, lipophilicity, acidity/basicity (pKa), and thermal stability. By presenting quantitative data, detailed experimental protocols, and illustrating key concepts with clear diagrams, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to better predict and modulate these properties for successful drug discovery.
The Influence of Protecting Groups on Physicochemical Properties
The introduction of a Boc or Fmoc protecting group onto a heterocyclic amine can dramatically alter its physical and chemical nature. The bulky and non-polar nature of the Boc group generally decreases aqueous solubility while increasing solubility in non-polar organic solvents.[1] Conversely, the large, aromatic Fmoc group can introduce π-π stacking interactions, which may affect solubility and aggregation properties.[2] These modifications are not merely incidental; they are a direct consequence of the interplay between the structural features of the protecting group and the parent heterocycle.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative physicochemical data for a selection of Boc- and Fmoc-protected heterocycles. It is important to note that much of the publicly available data is for protected amino acids containing heterocyclic moieties, and many pKa and LogP values are predicted rather than experimentally determined.
Table 1: Physicochemical Properties of Boc-Protected Heterocycles
| Heterocycle Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP | pKa |
| N-Boc-piperidine-3-methanol | 215.29 | 77-81 | Soluble in methanol and DMF.[3][4] | - | - |
| N-Boc-piperidine-4-methanol | 215.29 | 78-82 | Soluble in Methanol.[5] | - | - |
| N-Boc-pyrrolidine | 171.24 | - | - | 1.6 (Predicted)[6] | - |
| N-Boc-3-pyrrolidinone | 185.19 | 34-38 | Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate, Methanol.[7][8] | 1.13 (Predicted)[7] | -1.79 ± 0.20 (Predicted)[7] |
| N-Boc-imidazole | 168.19 | 45-47 | Soluble in hexane, acetone, and DMF.[9][10] | - | 3.49 ± 0.10 (Predicted)[9][11] |
| N-Boc-piperazine | 186.25 | 43-47 | Soluble in Ethanol, Methanol and Water.[12] | - | - |
| N-Boc-3-amino-azetidine | 172.22 | 63-72 | Soluble in water (5g/100ml).[13] | - | 12.26 ± 0.40 (Predicted)[13] |
| 1-Boc-3-azetidinone | 171.19 | 47-51 | Chloroform (Sparingly), Dichloromethane (Slightly).[14] | - | -1.99 ± 0.20 (Predicted)[14] |
| (S)-N-Boc-Azetidine-2-carboxylic acid | - | - | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol.[15] | - | - |
Table 2: Physicochemical Properties of Fmoc-Protected Heterocycles
| Heterocycle Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP | pKa |
| 3-(N-Fmoc-amino)pyrrolidine hydrochloride | - | - | Enhanced solubility.[16] | - | - |
| (S)-N-Fmoc-azetidine-2-carboxylic acid | 323.34 | - | - | 2.5 (Predicted)[17] | - |
| (S)-N-Fmoc-indoline-2-carboxylic acid | 385.4 | - | - | 4.5 (Predicted)[18] | - |
| N-Fmoc-7-methyl-L-tryptophan | 440.5 | - | - | 5.1 (Predicted)[19] | - |
| Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid | 468.5 | - | - | 4.2 (Predicted)[20] | - |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible experimental data is the cornerstone of effective drug development. The following sections provide detailed methodologies for determining the key physicochemical properties of Boc- and Fmoc-protected heterocycles.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable tools in the drug discovery pipeline.
Kinetic Solubility Assay Protocol
This high-throughput method is suitable for early-stage screening of compound libraries.
-
Stock Solution Preparation: Dissolve the test compound in 100% DMSO to a concentration of 20 mM.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate and perform serial dilutions.
-
Incubation: Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[16]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of precipitate.
-
Quantification (Optional): For more precise measurements, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[16]
Thermodynamic Solubility Assay Protocol
This method determines the equilibrium solubility of a compound and is often used in later stages of lead optimization.
-
Suspension Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV.[21]
Experimental Workflows for Solubility Determination
Lipophilicity (LogP/LogD) Determination
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's membrane permeability, protein binding, and metabolic stability.
Shake-Flask Method for LogP/LogD Determination
This traditional "gold standard" method directly measures the partitioning of a compound between two immiscible phases.
-
Solvent Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by shaking them together for at least 24 hours.[5][17]
-
Compound Addition: Dissolve a known amount of the test compound in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Add a known volume of the other pre-saturated phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).[17]
-
Calculation: Calculate LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD Determination
This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
-
Column and Mobile Phase: Use a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10][13]
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times to generate a calibration curve.
-
Sample Analysis: Inject the test compound and record its retention time under the same chromatographic conditions.
-
LogD Calculation: Determine the LogD of the test compound by interpolating its retention time on the calibration curve.[13]
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Potentiometric Titration for pKa Determination
This method involves the gradual titration of a compound with an acid or a base while monitoring the pH.
-
Sample Preparation: Dissolve the test compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO, to ensure solubility.[22][23] A constant ionic strength is maintained using a background electrolyte like KCl.
-
Titration: Place the solution in a thermostatted vessel and titrate with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.[22]
-
pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[23]
Methodologies for Physicochemical Profiling
Thermal Stability Analysis
Assessing the thermal stability of protected heterocycles is important for understanding their shelf-life and for identifying potential degradation pathways during synthesis and purification.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: Place a small, accurately weighed amount of the compound in a TGA sample pan.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Data Acquisition: Record the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or volatilization.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Encapsulation: Seal a small amount of the compound in a DSC pan.
-
Heating Program: Heat the sample and an empty reference pan at a controlled rate.
-
Data Acquisition: Record the heat flow to the sample. The resulting DSC thermogram can reveal melting points, glass transitions, and decomposition events.
Biological Relevance: Signaling Pathways and Protected Heterocycles
The heterocyclic cores of many drug molecules are designed to interact with specific biological targets, often modulating key signaling pathways implicated in disease. The protecting groups, while transient, are instrumental in the synthesis of these bioactive molecules.
Indole Derivatives and Kinase Signaling
Indole-containing compounds are known to be potent anti-cancer agents that can deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6][9] These pathways are crucial for cell proliferation, survival, and angiogenesis. The synthesis of complex indole derivatives often requires the use of protecting groups to achieve the desired regioselectivity.
Piperidine Scaffolds in Cancer and Neurological Disorders
The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous drugs targeting a wide range of diseases.[24] Piperidine-containing compounds have been shown to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are critical in cancer progression.[7][25] Furthermore, piperine, a natural alkaloid containing a piperidine ring, has demonstrated neuroprotective effects.
Pyrrolidine and Azetidine Moieties in Drug Design
Pyrrolidine and azetidine rings are also important pharmacophores. For instance, L-Azetidine-2-carboxylic acid, a proline analog, has been shown to induce ER stress and upregulate the lipid autophagy marker LC3-II via activation of the PERK pathway.[26] The synthesis of such modified amino acids and other complex molecules containing these small, saturated heterocycles often relies on the use of Boc or Fmoc protection.
Heterocycles and Their Associated Signaling Pathways
Conclusion
The selection and application of Boc and Fmoc protecting groups in the synthesis of heterocyclic compounds extend far beyond their primary role of masking reactive sites. As demonstrated in this guide, these protecting groups exert a profound influence on the physicochemical properties of the resulting molecules. A thorough understanding and early-stage characterization of solubility, lipophilicity, pKa, and thermal stability are paramount for the rational design and successful development of novel therapeutics. By leveraging the experimental protocols and data presented herein, researchers can make more informed decisions, navigate the complexities of drug discovery, and ultimately accelerate the journey from the laboratory to the clinic.
References
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships and mixture toxicity studies of heterocyclic nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-3-pyrrolidinone|lookchem [lookchem.com]
- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 9. N-BOC-IMIDAZOLE CAS#: 49761-82-2 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. N- BOC Piperazine [intersperse.in]
- 13. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]
- 14. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. chemimpex.com [chemimpex.com]
- 17. (S)-N-Fmoc-azetidine-2-carboxylic acid | C19H17NO4 | CID 2734468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | C24H19NO4 | CID 2756110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. N-Fmoc-7-methyl-L-tryptophan | C27H24N2O4 | CID 90460691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid | C28H24N2O5 | CID 2756209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. ijpsr.com [ijpsr.com]
- 25. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]
- 26. medchemexpress.com [medchemexpress.com]
Introduction to piperazine as a privileged scaffold in drug design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its role in the development of a vast array of therapeutic agents, spanning a wide spectrum of diseases. This technical guide provides a comprehensive overview of the piperazine core in drug design, detailing its synthesis, biological activities, and a survey of its presence in numerous FDA-approved pharmaceuticals. The guide further offers detailed experimental protocols for the synthesis and evaluation of piperazine-containing compounds and visualizes key signaling pathways and experimental workflows.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety
The prevalence of the piperazine scaffold in drug discovery is not coincidental; it imparts a range of desirable properties to a molecule. The two nitrogen atoms can act as hydrogen bond acceptors and donors, enhancing solubility and target engagement.[1] The basicity of the piperazine nitrogens (pKa values of approximately 5.35-5.5 and 9.73-9.8) allows for the fine-tuning of a drug's ionization state at physiological pH, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[2] The piperazine ring can also serve as a rigid linker between different pharmacophoric elements, orienting them for optimal interaction with their biological targets.[3]
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives is well-established, with several robust methods available to medicinal chemists. A common approach involves the double N-alkylation of piperazine with suitable electrophiles. Alternatively, reductive amination of a dicarbonyl compound with a diamine can be employed. More advanced methods, such as palladium-catalyzed Buchwald-Hartwig amination, allow for the efficient formation of N-arylpiperazines.[4] The choice of synthetic route often depends on the desired substitution pattern and the complexity of the target molecule.
Representative Experimental Protocol: Synthesis of a Monosubstituted Piperazine Derivative
This protocol describes a general method for the synthesis of a monosubstituted piperazine derivative via nucleophilic substitution.
Materials:
-
Piperazine (1 equivalent)
-
Alkyl or aryl halide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask containing a stir bar, add piperazine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl or aryl halide to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final monosubstituted piperazine derivative.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A Privileged Scaffold Across Diverse Therapeutic Areas
The piperazine moiety is a key structural feature in a multitude of FDA-approved drugs, highlighting its broad therapeutic applicability. These drugs target a wide range of biological macromolecules, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
FDA-Approved Drugs Featuring the Piperazine Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
| Imatinib | Anticancer | Inhibits the BCR-ABL tyrosine kinase, as well as c-KIT and PDGF-R.[5] |
| Sunitinib | Anticancer | A multi-targeted tyrosine kinase inhibitor that inhibits VEGFRs, PDGFRs, and c-KIT. |
| Aripiprazole | Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[6] |
| Cetirizine | Antihistamine | A second-generation antihistamine that is a selective inverse agonist of the histamine H1 receptor. |
| Ciprofloxacin | Antibiotic | A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV. |
| Sildenafil | Erectile Dysfunction | A phosphodiesterase type 5 (PDE5) inhibitor. |
| Ziprasidone | Antipsychotic | Atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors. |
| Vortioxetine | Antidepressant | A serotonin reuptake inhibitor and a 5-HT1A receptor agonist and 5-HT3 receptor antagonist.[4] |
| Palbociclib | Anticancer | An inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] |
| Ribociclib | Anticancer | An inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] |
Quantitative Bioactivity of Piperazine-Containing Drugs
The potency of piperazine-containing drugs is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Ki).
| Drug | Target | Assay Type | Value (nM) |
| Imatinib | v-Abl | Cell-free | 600[5] |
| c-Kit | Cell-free | 100[5] | |
| PDGFR | Cell-free | 100[5] | |
| Sunitinib | Unactivated KIT | Biochemical | IC₅₀: 42[8] |
| Activated KIT | Biochemical | IC₅₀: 7000[8] | |
| Aripiprazole | Dopamine D2 Receptor | Radioligand Binding | Ki: 0.34 - 2.8[6] |
| Dopamine D3 Receptor | Radioligand Binding | Ki: 0.8 - 4.1[6] | |
| Serotonin 5-HT1A Receptor | Radioligand Binding | Ki: 1.7 | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki: 3.4 |
Key Signaling Pathways Modulated by Piperazine-Containing Drugs
Imatinib and the BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), which is characterized by the Philadelphia chromosome and the resultant BCR-ABL fusion protein. This oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase, thereby blocking its activity and the downstream signaling cascades.
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Aripiprazole's Modulation of Dopamine and Serotonin Signaling
Aripiprazole is an atypical antipsychotic that exhibits a unique pharmacological profile as a "dopamine-serotonin system stabilizer." Its partial agonism at D2 receptors allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (as in psychosis) and increasing it in hypodopaminergic states. Its actions on serotonin receptors contribute to its efficacy and favorable side-effect profile.
Caption: Aripiprazole's multimodal action on dopamine and serotonin receptors.
Sunitinib's Inhibition of Angiogenesis via VEGFR Signaling
Sunitinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A key mechanism of its action is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Sunitinib inhibits VEGFR, thereby blocking pro-angiogenic signaling pathways.
Detailed Experimental Protocols for Key Assays
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for determining the IC₅₀ value of a piperazine-containing kinase inhibitor.
Materials:
-
Recombinant kinase (e.g., BCR-ABL, VEGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for fluorescence-based assays)
-
Test compound (piperazine derivative) dissolved in DMSO
-
96-well microplate
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, kinase substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Radioligand Binding Assay Protocol
This protocol describes a general method for determining the binding affinity (Ki) of a piperazine-containing compound to a specific receptor.[6]
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT1A)
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂)
-
Test compound (piperazine derivative) dissolved in DMSO
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand)
-
96-well filter plate with glass fiber filters
-
Vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the diluted test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for a radioligand binding assay.
Conclusion
The piperazine scaffold continues to be a highly valued and frequently utilized structural motif in drug discovery. Its advantageous physicochemical properties, synthetic tractability, and ability to interact with a wide array of biological targets have led to the development of numerous life-saving and life-improving medications. As our understanding of disease biology deepens, the strategic incorporation of the piperazine core into novel molecular architectures will undoubtedly continue to be a fruitful approach in the quest for new and more effective therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid, a bifunctional building block crucial for advanced peptide synthesis and drug discovery. Its unique orthogonal protecting group strategy, employing both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, offers chemists precise control over synthetic pathways, enabling the construction of complex molecular architectures.
Core Physicochemical and Structural Data
This compound is a white solid at room temperature, valued for its stability under various reaction conditions.[1] Its key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₈N₂O₆ | [1][2][3][4] |
| Molecular Weight | 452.5 g/mol | [1][2][4] |
| CAS Number | 1034574-30-5 | [2][3] |
| Appearance | White solid | [1] |
| Purity | ≥ 95-98% (Assay dependent) | [1][4] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Research and Development
This piperazine derivative is a versatile tool in medicinal chemistry. The piperazine scaffold is a known bioactive moiety, and this building block facilitates its incorporation into novel drug candidates, particularly those targeting neurological disorders.[1] One of its noted applications is as a reactant in the synthesis of piperazinecarboxamides that act as inhibitors for Factor XIIa, a promising target for the development of novel anticoagulants.[2]
Its primary application, however, is in peptide synthesis . The presence of both Boc and Fmoc protecting groups allows for selective deprotection and subsequent elaboration at two different nitrogen atoms within the piperazine ring, making it an invaluable component for creating peptidomimetics and custom peptide libraries.[1]
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the resin):
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine solution and agitate for an additional 12-15 minutes.
-
Drain and wash the resin thoroughly with DMF (at least 5 times).
-
-
Coupling of the First Amino Acid:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the previously coupled amino acid.
-
Pre-activate this compound (3 eq.) using the same method as in Step 3.
-
Add the activated piperazine solution to the resin and allow it to react for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Chain Elongation (Post-Piperazine):
-
To continue peptide elongation from the N-4 position of the piperazine ring, perform another Fmoc deprotection step (Step 2). This will selectively remove the Fmoc group, leaving the Boc group intact.
-
Couple the next Fmoc-protected amino acid as described in Step 3.
-
Repeat the deprotection-coupling cycle for all subsequent amino acids.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA) to the resin to cleave the peptide from the solid support and remove the Boc and other acid-labile side-chain protecting groups. Agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the product.
-
Visualization of Synthetic Strategy
The following diagrams illustrate the logical workflow of utilizing this bifunctional linker in SPPS.
Caption: Workflow for incorporating the piperazine unit in SPPS.
Caption: Orthogonal deprotection strategy of the Boc and Fmoc groups.
References
Methodological & Application
Application Notes and Protocols for (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a highly versatile building block for the synthesis of peptidomimetics and complex peptide structures.[1] Its unique, orthogonally protected structure, featuring both a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butyloxycarbonyl (Boc) group, allows for selective deprotection and chain elongation at two distinct points on the piperazine scaffold.[1][2]
The incorporation of the rigid piperazine ring into a peptide backbone serves to introduce conformational constraints, which can lock the peptide into a desired bioactive conformation, mimicking secondary structures like β-turns. This structural rigidity can lead to enhanced binding affinity, improved metabolic stability against proteolytic degradation, and altered pharmacokinetic properties.[2] Consequently, this building block is an invaluable tool in drug discovery for developing novel therapeutics, including enzyme inhibitors and ligands for G protein-coupled receptors (GPCRs).[1] Peptidomimetics containing piperazine scaffolds have been investigated for their potential to inhibit key cell signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[3][4]
Data Presentation
The following tables summarize the physicochemical properties of the building block and representative data for its use in a standard Fmoc-SPPS workflow.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1034574-30-5[5][6] |
| Molecular Formula | C₂₅H₂₈N₂O₆[5][6][7] |
| Molecular Weight | 452.5 g/mol [5][7] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95%[7] |
Table 2: Representative Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Typical Value / Reagent | Notes |
| Resin Type | Rink Amide or 2-Chlorotrityl Chloride Resin | For C-terminal amides or acids, respectively. |
| Resin Loading | 0.4 - 0.8 mmol/g | Standard loading for Fmoc-SPPS resins. |
| Solvent | N,N-Dimethylformamide (DMF) | Primary solvent for washing, deprotection, and coupling. |
| Coupling Reagents | HBTU/DIPEA or HATU/DIPEA | Standard activators for Fmoc-amino acids. HOBt or HOAt can be used as additives to improve efficiency and reduce racemization.[8] |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for removal of the Fmoc group.[9] |
| Boc Deprotection | 25-50% TFA in DCM | Standard condition for selective removal of the Boc group. |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | Standard cocktail for cleavage from the resin and removal of acid-labile side-chain protecting groups. |
Table 3: Typical Performance and Yield in SPPS
| Parameter | Representative Value | Notes |
| Coupling Efficiency | >95% | Per step, as monitored by a negative Kaiser test. |
| Overall Crude Yield | 60 - 80% | Highly dependent on the peptide sequence length and complexity. |
| Final Purity (Post-HPLC) | >98% | Achievable with standard reversed-phase HPLC purification. Most Fmoc amino acids are available at >99% purity, contributing to a high-quality final product.[10] |
Experimental Protocols & Workflows
The orthogonal nature of the Boc and Fmoc protecting groups is central to the use of this building block, allowing for selective peptide chain extension.
Caption: Orthogonal deprotection of the piperazine building block.
Protocol 1: Incorporation into a Peptide Chain
This protocol describes the coupling of the title compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling completion using the Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Caption: General workflow for SPPS incorporation.
Protocol 2: Selective N-Boc Deprotection (Elongation at N1)
This protocol is used when the peptide chain needs to be extended from the N1 position of the piperazine ring.
-
Resin Preparation: Wash the resin-bound peptide containing the piperazine unit with DCM (3x).
-
Boc Deprotection: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to the resin.
-
Reaction: Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DMF (3x, 2 min each).
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling step at the newly freed N1 amine.
Protocol 3: Selective N-Fmoc Deprotection (Elongation at N4)
This protocol is used when the peptide chain needs to be extended from the N4 position of the piperazine ring.
-
Resin Preparation: Wash the resin-bound peptide containing the piperazine unit with DMF (3x).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x). The resin is now ready for the next coupling step at the newly freed N4 amine.
Protocol 4: Final Cleavage and Purification
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add the cocktail to the resin.
-
Reaction: Agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Biological Context: Potential Signaling Pathway Modulation
Peptidomimetics are designed to interact with specific biological targets to modulate their activity. Piperazine-containing compounds have been identified as potent agents in cancer therapy, capable of inducing apoptosis and inhibiting critical cell survival pathways.[3][4] One of the most important pathways in cancer biology is the PI3K/AKT/mTOR axis, which integrates signals from growth factors to control cell proliferation, survival, and metabolism.[3] Peptidomimetics synthesized using this compound could be designed to target components of this pathway, acting as inhibitors and thereby promoting apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a peptidomimetic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1034574-30-5 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Incorporation of Piperazine Linkers in Peptide Synthesis
Introduction
The design and synthesis of novel peptides and peptidomimetics are cornerstones of modern drug discovery. The linker, a critical component in many complex peptide-based therapeutics like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), significantly influences the molecule's overall efficacy, selectivity, and physicochemical properties.[1] Saturated heterocyclic linkers, particularly those containing a piperazine motif, have emerged as a valuable tool for medicinal chemists. Piperazine's unique structural and chemical properties offer distinct advantages in optimizing peptide-based drugs.[1][2]
Advantages of Piperazine Linkers
Incorporating a piperazine ring into a linker provides several benefits:
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the six-membered piperazine ring introduces conformational rigidity. This structural constraint can pre-organize the molecule into a bioactive conformation, which is crucial for forming the stable ternary complexes required for the activity of molecules like PROTACs.[1][3][4]
-
Enhanced Aqueous Solubility: Piperazine contains two nitrogen atoms, which can be protonated at physiological pH.[3][4] This property can be leveraged to significantly improve the aqueous solubility of otherwise lipophilic peptide conjugates, a common challenge in drug development.[2] The basicity (pKa) of the piperazine nitrogens can be finely tuned by modifying the adjacent chemical groups, allowing for precise control over the protonation state.[3][4]
-
Improved Metabolic Stability: The rigid structure of the piperazine ring can enhance the metabolic stability of a therapeutic agent. For instance, replacing flexible linkers with more rigid structures incorporating piperazine has led to significant improvements in the potency and stability of clinical candidates like ARV-110.[1]
-
Versatile Synthetic Handle: The two nitrogen atoms on the piperazine ring provide versatile points for chemical modification, allowing for the modular and efficient synthesis of diverse compound libraries.[1]
Applications in Drug Development
Piperazine linkers are widely used in the development of:
-
PROTACs: These heterobifunctional molecules require a linker to connect a target protein binder to an E3 ligase ligand.[4] Piperazine-containing linkers are instrumental in controlling the distance and orientation between these two components, which is critical for efficient protein degradation.[3]
-
Peptidomimetics: A chemical platform based on branched piperazine-2,5-diones (a derivative of piperazine) has been developed to create orally available peptidomimetics, overcoming the long-standing challenge of oral delivery for peptide drugs.[5]
-
CNS Agents: Arylpiperazine derivatives are a well-established class of compounds with applications as antipsychotic, antidepressant, and anxiolytic agents. Solid-phase synthesis techniques are employed to create libraries of these molecules for screening.[6]
Quantitative Data Summary
Table 1: Comparative Properties of Linker Motifs in PROTAC Design
| Property | Piperazine Linker | Piperidine Linker | Flexible (PEG/Alkyl) Linker |
| Rigidity | High | High | Low |
| Solubility Enhancement | High (tunable via protonation of two nitrogens)[2][3] | Moderate (one basic amine)[1] | Moderate to High |
| pKa Modulation | Highly tunable by adjacent chemical groups (pKa range ~4.5-8.0)[3] | Less tunable | Not applicable |
| Metabolic Stability | Generally high[1] | Generally high[1] | Can be susceptible to metabolism |
| Synthetic Accessibility | Readily incorporated; versatile handle for modular synthesis[1] | Readily incorporated[1] | Readily available |
Table 2: Effect of Fmoc Deprotection Reagents on Diketopiperazine (DKP) Formation
| Deprotection Reagent | Concentration | Key Observation | Reference |
| Piperidine | 20% in DMF | Standard reagent, but can induce significant DKP formation, especially with Proline in the second position. | [7] |
| Piperazine | 5% (with 2% DBU) in NMP | Exhibits superior DKP-suppressing properties compared to 20% piperidine/DMF. | [7] |
| Piperazine | 6% in DMF | Used to minimize α,β-shift side reactions with consecutive asparagine residues. | [8] |
Visualizations and Workflows
Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: Orthogonal protection strategy for a piperazine building block in peptide synthesis.
Caption: The chemical pathway of diketopiperazine (DKP) formation during SPPS.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating a Piperazine Linker
This protocol describes the manual solid-phase synthesis of a peptide using Fmoc/tBu chemistry and incorporating a custom, orthogonally protected piperazine-based building block. The building block is assumed to be Fmoc-N-(piperazin-1-yl)acetic acid, where the second piperazine nitrogen is protected with a Boc group.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
Fmoc-N-(piperazin-1-yl)acetic acid (Boc-protected on the second nitrogen)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Preparation:
-
Place the Rink Amide resin in the synthesis vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Drain the solvent.
-
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.[9]
-
Drain the solution and repeat the treatment for an additional 10 minutes.[9]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
-
-
Incorporation of the Piperazine Building Block:
-
Perform the Fmoc deprotection step as described in step 2.
-
Couple the Fmoc-N-(piperazin-1-yl)acetic acid building block using the same procedure as in step 3. This attaches the piperazine moiety to the growing peptide chain.
-
After coupling, perform another Fmoc deprotection to prepare for the addition of the next amino acid onto the piperazine nitrogen.
-
-
Final Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin extensively with DCM and dry it under a vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 2: Optimized Fmoc-Removal to Suppress Diketopiperazine (DKP) Formation
This protocol is a modification of the standard deprotection step and is particularly useful when synthesizing sequences prone to DKP formation (e.g., those containing Proline or other secondary amino acids at the second position from the N-terminus).[7]
Materials:
-
Peptide-resin at the deprotection step
-
Optimized Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).[7]
-
NMP for washing
Methodology:
-
Resin Preparation:
-
Ensure the peptide-resin from the previous coupling step is washed and ready for Fmoc removal.
-
-
Optimized Fmoc Deprotection:
-
Instead of the standard piperidine/DMF solution, add the optimized deprotection solution (2% DBU, 5% piperazine in NMP) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. The reaction progress can be monitored by UV to observe the release of the dibenzofulvene-piperazine adduct.
-
Drain the solution. A second treatment may be performed if deprotection is slow.
-
-
Washing:
-
Wash the resin thoroughly with NMP (5 times) to completely remove DBU and piperazine.
-
Proceed with the next amino acid coupling step as described in Protocol 1.
-
This optimized protocol has been shown to drastically reduce DKP formation compared to the conventional 20% piperidine in DMF method, thereby improving the overall yield and purity of the target peptide.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Deprotection of the Boc Group from Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions.[1] In the synthesis of piperazine-containing compounds, which are prevalent scaffolds in many pharmaceuticals, the selective removal of the Boc group is a critical step.[1] This document provides detailed application notes and protocols for the selective deprotection of Boc-protected piperazine derivatives, focusing on common acidic methodologies and alternative milder approaches.
Core Concepts and Mechanism
The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The mechanism involves the initial protonation of the carbamate oxygen, which leads to the cleavage of the tert-butyl group as a stable tert-butyl cation. This is followed by the spontaneous decarboxylation of the resulting carbamic acid to yield the free amine.[1][2]
The primary challenges in the deprotection of Boc-piperazine derivatives include ensuring complete reaction, minimizing side reactions, and dealing with substrates that may contain other acid-sensitive functional groups.[3][4] Common side reactions include the formation of stable salts with the acid used for deprotection and the potential for the reactive tert-butyl cation to alkylate other nucleophilic sites on the molecule.[4][5]
Common Deprotection Methods
The most frequently employed reagents for Boc deprotection are strong acids such as Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1] However, for substrates with acid-labile functional groups, milder methods are available.[3][6]
Table 1: Comparison of Common Boc Deprotection Reagents for Piperazine Derivatives
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), 0°C to room temperature, 1-4 hours[3][4] | High efficiency, volatile byproducts for easy removal[1] | Harsh conditions can cleave other acid-sensitive groups, formation of stable trifluoroacetate salts can complicate work-up[3] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Methanol, room temperature, 1-4 hours[3][4] | Often forms a precipitable hydrochloride salt for easy isolation[3] | Can be harsh for sensitive substrates, requires careful neutralization[7] |
| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours[6][8] | Mild conditions, suitable for substrates with acid-labile groups[6] | Potential for side reactions with other functional groups, formation of carbon monoxide[8] |
| Thermal Deprotection | Heating in a suitable solvent[3] | Acid-free conditions[3] | Requires higher temperatures which may not be suitable for all substrates, solvent and temperature dependent efficiency[3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[3]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[3]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[3]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often results in the hydrochloride salt of the deprotected amine.[3]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-Dioxane
-
Methanol or Ethyl Acetate (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.[4]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[1][4]
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[1][4]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.[1]
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.[1]
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of >7. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.[3][7]
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected piperazine.
Caption: Experimental workflow for Boc deprotection using TFA.
Troubleshooting
Table 2: Troubleshooting Guide for Boc Deprotection of Piperazine Derivatives
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.[4]- Short reaction time.[4]- Low reaction temperature.[4]- Steric hindrance around the Boc group.[4] | - Increase the amount of acid used.[3]- Extend the reaction time and monitor progress.[3]- Gently warm the reaction (e.g., to 40°C), but be cautious of side reactions.[4]- Consider a stronger deprotection method if steric hindrance is significant. |
| Low Yield | - Side reactions due to harsh conditions.[3]- Product loss during work-up (e.g., incomplete extraction).[3]- Formation of a water-soluble salt.[3] | - Use milder conditions (lower temperature, less acid) or an alternative deprotection method.[3]- Ensure complete extraction by performing multiple extractions and checking the pH of the aqueous layer during basification.[3]- If the salt is water-soluble, consider using the salt directly in the next step or try a different work-up procedure. |
| Side Product Formation | - Alkylation of nucleophiles by the tert-butyl cation.[4][5]- Degradation of other acid-sensitive functional groups (e.g., esters, acetals).[3] | - Add a scavenger (e.g., triisopropylsilane (TIS), water) to trap the tert-butyl cation.[4]- Use a milder deprotection method (e.g., oxalyl chloride in methanol) to preserve other sensitive groups.[3][6] |
Conclusion
The selective deprotection of the Boc group from piperazine derivatives is a fundamental transformation in the synthesis of many biologically active molecules. While strong acids like TFA and HCl are highly effective, careful consideration of the substrate's sensitivity and potential side reactions is crucial. The protocols and troubleshooting guide provided in these application notes offer a comprehensive resource for researchers to successfully perform this key synthetic step. For complex substrates, exploring milder deprotection methods can be advantageous in preserving molecular integrity and improving overall yield.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. jgtps.com [jgtps.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Fmoc-Based Peptide Coupling with (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the conformationally constrained, bifunctional building block, (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The orthogonal nature of the Boc and Fmoc protecting groups on this piperazine scaffold offers a versatile tool for the synthesis of complex peptidomimetics, including branched and cyclic peptides.
This compound is a valuable intermediate in peptide synthesis and drug discovery.[][2] The piperazine core introduces conformational constraints, which can influence the flexibility and stability of the resulting peptide backbone.[] This building block is particularly useful in the design of peptidomimetics and novel bioactive molecules.[][3]
Key Applications:
-
Introduction of Conformational Constraints: The rigid piperazine ring can be used to induce specific secondary structures, such as turns, in a peptide chain.
-
Synthesis of Branched Peptides: The orthogonal protection allows for the selective deprotection of either the N-1 (Boc) or N-4 (Fmoc) position, enabling the synthesis of peptides with side-chain extensions.
-
Development of Peptidomimetics: This building block serves as a scaffold for creating non-natural peptide analogs with potentially enhanced proteolytic stability and improved pharmacokinetic properties.[3][4]
Data Presentation: Representative Quantitative Data
The following table summarizes representative quantitative data for the solid-phase synthesis of a peptidomimetic incorporating a bifunctional piperazine linker. These values are based on the coupling of a structurally similar building block, N-Boc-piperazine-C3-COOH, and may vary depending on the specific peptide sequence, scale, and resin used.[5]
| Parameter | Representative Value | Notes |
| Resin Type | Rink Amide Resin | Suitable for the synthesis of C-terminal amides.[5] |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins.[5] |
| Coupling Reagents | HBTU / DIPEA | Standard coupling conditions for the Fmoc/tBu strategy.[5] |
| This compound Coupling Efficiency | >95% | Monitored by a negative Kaiser test.[5] |
| Standard Amino Acid Coupling Efficiency (per step) | >99% | Monitored by a negative Kaiser test.[5] |
| Overall Crude Product Yield | 65 - 85% | Dependent on peptide length and sequence.[5] |
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol outlines the standard steps for adding a standard Fmoc-protected amino acid to the growing peptide chain on the solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.[5]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Incorporation of this compound
This protocol describes the coupling of the bifunctional piperazine building block.
Procedure:
-
Fmoc Deprotection of Resin-Bound Peptide: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.
-
Coupling of the Piperazine Building Block:
-
In a separate vial, pre-activate this compound (2-3 equivalents relative to resin loading) with HBTU/HATU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF for 10-15 minutes.[5]
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is expected).[5]
-
Wash the resin thoroughly with DMF (4-5 times).[5]
-
At this stage, the peptide chain is elongated with the piperazine moiety, with the Fmoc group at the N-4 position available for further chain extension and the Boc group at the N-1 position for orthogonal deprotection and subsequent modification.
Protocol 3: Orthogonal Deprotection of the Boc Group
This protocol is for the selective removal of the Boc group from the N-1 position of the incorporated piperazine residue, allowing for side-chain modification or branching.
Procedure:
-
Resin Washing: Wash the resin with DCM (3 times).[5]
-
Boc Deprotection:
-
Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[5]
-
Washing: Wash the resin thoroughly with DMF to prepare for subsequent coupling to the newly deprotected N-1 amine.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Orthogonal deprotection strategy for peptide modification.
References
Application Notes and Protocols: Step-by-Step Fmoc Deprotection using Piperidine in DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its stability under acidic conditions and its lability to mild basic conditions, which enables an orthogonal protection strategy in peptide synthesis. The removal of the Fmoc group, a critical step for chain elongation, is most commonly achieved using a solution of piperidine in N,N-dimethylformamide (DMF). This document provides a detailed, step-by-step guide to the Fmoc deprotection process, including quantitative data, experimental protocols, and a visual representation of the workflow.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine proceeds through a base-catalyzed β-elimination mechanism.[1] The process can be summarized in three key steps:
-
Proton Abstraction: A piperidine molecule acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.[1][2]
-
β-Elimination: This proton abstraction leads to a β-elimination reaction, resulting in the formation of the highly reactive intermediate, dibenzofulvene (DBF), and the release of the free N-terminal amine of the peptide.[1][2]
-
DBF Scavenging: A second molecule of piperidine acts as a nucleophilic scavenger, reacting with the electrophilic DBF to form a stable and soluble dibenzofulvene-piperidine adduct. This prevents the DBF from reacting with the newly liberated amine, which would lead to chain termination.[1][2]
The formation of this adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance at approximately 301 nm.[2][3]
Quantitative Data for Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the specific amino acid sequence. The following table summarizes standard and alternative conditions for Fmoc deprotection.
| Parameter | Standard Condition | Alternative Conditions | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% DBU / 2% Piperidine in DMF | 20% piperidine in DMF is the most common and generally effective reagent.[4] DBU can be faster but may increase the risk of side reactions like aspartimide formation.[4][5] |
| Initial Deprotection Time | 2 - 3 minutes | 1 minute | A brief initial treatment to start the deprotection process.[4] |
| Main Deprotection Time | 10 - 15 minutes | 5 - 10 minutes | A longer second treatment ensures complete removal of the Fmoc group.[2][4] For difficult sequences, longer times may be necessary.[3] |
| Reaction Temperature | Room Temperature | Elevated temperatures (e.g., up to 50 °C) | Standard deprotection is performed at room temperature.[4] Elevated temperatures can be used for difficult sequences but may increase side reactions.[3][6] |
| Washing Steps (Post-Deprotection) | 5 - 7 times with DMF | Varied based on resin and sequence | Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][4] |
Experimental Protocols
Materials and Reagents
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Dichloromethane (DCM), ACS grade
-
Isopropyl alcohol (IPA), ACS grade
-
Reaction vessel for solid-phase synthesis
-
UV-Vis Spectrophotometer (for monitoring)
-
Quartz cuvettes (for monitoring)
Protocol 1: Standard Fmoc Deprotection in Manual Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30-60 minutes in the reaction vessel.[2][7]
-
Initial DMF Wash: Drain the DMF from the swollen resin.
-
Initial Deprotection: Add the freshly prepared 20% piperidine in DMF solution to the resin. Agitate the mixture for 2-3 minutes at room temperature.[4]
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 10-15 minutes at room temperature.[4][7]
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:
-
Confirmation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[1]
-
The deprotected peptidyl-resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[2][3]
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[2]
-
Sample Collection: During each deprotection step (initial and main), collect the filtrate that is drained from the reaction vessel.
-
Absorbance Measurement: Dilute an aliquot of the collected filtrate with the blank solution if necessary and measure the absorbance at 301 nm.
-
Analysis: The absorbance is directly proportional to the amount of Fmoc group removed. The absorbance will increase as the deprotection proceeds and will plateau upon completion. A return to the baseline absorbance after the washing steps indicates that the reaction is complete and the resin has been sufficiently washed.[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for Fmoc deprotection.
Conclusion
The successful removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis. The use of 20% piperidine in DMF is a robust and widely accepted method for this transformation. By following the detailed protocols and understanding the underlying chemistry, researchers can ensure efficient and complete deprotection, leading to the synthesis of high-purity peptides. Routine monitoring of the deprotection step via UV-Vis spectrophotometry is a valuable tool for optimizing protocols and troubleshooting difficult sequences.
References
Application Notes and Protocols for Incorporating Constrained Amino Acids into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Limitations of Linear Peptides
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including susceptibility to enzymatic degradation, poor cell permeability, and conformational flexibility, which can lead to reduced binding affinity.[1] Incorporating constrained amino acids into peptide chains is a powerful strategy to overcome these drawbacks. By "locking" the peptide into a specific, bioactive conformation, these constraints can significantly enhance therapeutic properties.
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of peptides containing constrained amino acids, with a focus on stapled and cyclic peptides.
Key Advantages of Constrained Peptides:
-
Improved Stability: Constrained peptides exhibit increased resistance to enzymatic degradation, leading to longer plasma half-lives.[2][3][4]
-
Enhanced Binding Affinity: By pre-organizing the peptide into its active conformation, the entropic penalty of binding is reduced, resulting in higher affinity for the target.[1]
-
Increased Cell Permeability: Certain constraining strategies, such as hydrocarbon stapling, can improve the ability of peptides to cross cell membranes and engage intracellular targets.[2]
-
Targeting "Undruggable" Proteins: The unique structural features of constrained peptides make them ideal for targeting challenging protein-protein interactions (PPIs).[1]
Common Strategies for Constraining Peptides
Two of the most widely used methods for introducing conformational constraints are peptide stapling and cyclization.
-
Peptide Stapling: This technique involves introducing a covalent cross-link between the side chains of two amino acids to stabilize a specific secondary structure, most commonly an α-helix. Hydrocarbon stapling, using ruthenium-catalyzed ring-closing metathesis (RCM), is a prevalent approach.[2]
-
Peptide Cyclization: This involves forming a covalent bond between different parts of the peptide backbone or side chains. Common methods include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization.
Quantitative Data Summary
The following tables summarize the enhanced properties of constrained peptides compared to their linear counterparts.
Table 1: Comparison of Binding Affinity
| Peptide System | Target | Linear Peptide KD / Ki | Constrained Peptide KD / Ki | Fold Improvement |
| p53-derived peptide | MDM2 | Weakly α-helical (11%) | ATSP-7041 (stapled): 0.91 nM | Significant (Qualitative)[5] |
| pDI analog | MDM2 | - | ATSP-3900 (stapled): 8 nM | -[5] |
| pDI analog | MDMX | - | ATSP-3900 (stapled): 12.7 nM | -[5] |
| EGFR-binding peptide | EGFR | L1: 8 µM | Cyclo.L1: 1 µM | 8-fold[6] |
| Scorpion toxin-grafted peptide | MDM2 | - | SC426 (constrained): 6.6 nM | -[7] |
Table 2: Comparison of Enzymatic Stability
| Peptide System | Protease/Matrix | Linear Peptide Half-life (t1/2) | Constrained Peptide Half-life (t1/2) | Fold Improvement |
| RGD peptide | pH 7 buffer | - | Cyclic RGD: 30-fold more stable | 30-fold[8] |
| Generic α-helical peptide | Proteinase K | ~20 min | Stapled Peptide: >240 min | >12-fold[9] |
| SARS-CoV-2 Spike RBD peptide | Rat Plasma | - | Lactam Staple: 5.0 h | -[4] |
| SARS-CoV-2 Spike RBD peptide | Rat Plasma | - | Hydrocarbon Staple: 6.8 h | -[4] |
| ATSP-7041 analog | Whole cell homogenate | - | Parent Stapled Peptide: >24 hours | -[8] |
Table 3: Comparison of Cellular Uptake
| Peptide System | Cell Line | Linear Peptide Uptake | Constrained Peptide Uptake | Fold Improvement |
| MDM2 inhibitor | SJSA-1 | Peptide 2 (impermeable): No significant effect | Peptide 4 (CPP9-conjugated stapled): EC50 = 3.8 µM | Significant (Qualitative) |
| Generic stapled peptides | HeLa | - | CPP9-conjugated stapled peptides: Significantly enhanced uptake | - |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and analysis of constrained peptides.
Solid-Phase Peptide Synthesis (SPPS) of Stapled Peptides
This protocol outlines the manual synthesis of a hydrocarbon-stapled peptide using Fmoc chemistry.
Workflow for Stapled Peptide Synthesis:
Caption: General workflow for Fmoc-based solid-phase synthesis of stapled peptides.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including α,α-disubstituted non-natural amino acids for stapling, e.g., S5 and R8)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Grubbs' first-generation catalyst for Ring-Closing Metathesis (RCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2 and 3 for each amino acid in the sequence, including the non-natural amino acids for stapling.
-
-
On-Resin Stapling (Ring-Closing Metathesis):
-
Wash the resin with DCM.
-
Add Grubbs' first-generation catalyst (dissolved in DCM) to the resin.
-
Agitate the reaction mixture under a nitrogen atmosphere for 2-4 hours.
-
Wash the resin with DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides
This protocol describes the synthesis of a head-to-tail cyclic peptide.
Workflow for Cyclic Peptide Synthesis:
Caption: Workflow for the synthesis of a head-to-tail cyclic peptide.
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS as described in the stapled peptide protocol. The side chains of the amino acids that will form the cyclic bond should have orthogonal protecting groups.
-
Cleavage from Resin: Cleave the linear peptide from the resin while keeping the side-chain protecting groups intact.
-
Solution-Phase Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution (0.1-1 mM).
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Final Deprotection and Purification: Remove any remaining side-chain protecting groups and purify the cyclic peptide by RP-HPLC.
Purification by Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution profile at 220 nm.
-
Collect fractions containing the desired peptide.
-
Analyze the purity of the fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
NMR Spectroscopy:
-
Use 2D NMR techniques (e.g., NOESY, ROESY) to determine the three-dimensional structure of the constrained peptide in solution.
In Vitro Stability Assay
Procedure:
-
Incubate the peptide (linear and constrained) in human serum or a protease solution (e.g., proteinase K) at 37°C.
-
Take aliquots at different time points.
-
Quench the reaction by adding a suitable agent (e.g., acid).
-
Analyze the amount of remaining peptide at each time point by RP-HPLC.
-
Calculate the half-life of the peptide.
Cellular Uptake Assay
Procedure:
-
Label the peptides with a fluorescent dye (e.g., FITC).
-
Incubate cells with the fluorescently labeled peptides.
-
Wash the cells to remove any non-internalized peptide.
-
Quantify the cellular uptake using flow cytometry or fluorescence microscopy.
Application: Targeting Protein-Protein Interactions
Constrained peptides are particularly effective at disrupting PPIs, which are often characterized by large, flat interfaces that are difficult to target with small molecules.
The MDM2-p53 Interaction
The interaction between MDM2 and the tumor suppressor p53 is a key target in cancer therapy. MDM2 negatively regulates p53, and inhibiting this interaction can lead to the reactivation of p53 and apoptosis in cancer cells. Stapled peptides that mimic the α-helical region of p53 that binds to MDM2 have shown great promise as therapeutic agents.[5]
MDM2-p53 Signaling Pathway:
Caption: The MDM2-p53 signaling pathway and its disruption by a stapled peptide.
The VEGF-VEGFR Interaction
Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in cancer and other diseases. Cyclic peptides have been designed to target the VEGF/VEGFR interaction and inhibit angiogenesis.
VEGF Signaling Pathway:
Caption: The VEGF signaling pathway and its inhibition by a cyclic peptide.
Conclusion
The incorporation of constrained amino acids represents a significant advancement in peptide-based drug discovery. By enhancing stability, binding affinity, and cell permeability, constrained peptides can address the limitations of their linear counterparts. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate these promising therapeutic agents.
References
- 1. Structural studies of the binding of an antagonistic cyclic peptide to the VEGFR1 domain 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stapled peptides in the p53 pathway: Computer simulations reveal novel interactions of the staples with the target protein | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Peptide Library Synthesis using (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone in modern drug discovery and chemical biology, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads, biological probes, and diagnostic agents. The incorporation of conformationally constrained amino acid analogs into peptide libraries is a powerful strategy to enhance metabolic stability, receptor affinity, and selectivity of the resulting peptidomimetics.[1][2] (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a versatile building block that introduces a rigid piperazine scaffold into the peptide backbone, offering a unique conformational constraint.[3] This application note provides detailed protocols for the efficient incorporation of this building block into peptide libraries using solid-phase peptide synthesis (SPPS) and outlines a general workflow for their subsequent high-throughput screening.
The dual orthogonal protecting groups, Boc (tert-butyloxycarbonyl) at the N-1 position and Fmoc (9-fluorenylmethyloxycarbonyl) at the N-4 position, allow for selective deprotection and further derivatization, making this building block particularly valuable for creating diverse and complex peptide libraries.[4] The piperazine moiety itself is a well-established pharmacophore found in numerous approved drugs, suggesting that its incorporation can impart favorable pharmacokinetic properties.[3]
Applications
Peptide libraries constructed with this compound are valuable tools for:
-
Drug Discovery: Screening for inhibitors or modulators of enzymes, protein-protein interactions, and receptors. The constrained piperazine scaffold can mimic beta-turns and other secondary structures, leading to high-affinity binders.
-
Epitope Mapping: Identifying the binding sites of antibodies and other proteins.
-
Material Science: Developing novel biomaterials with defined structures and functions.
-
Diagnostics: Creating specific ligands for diagnostic assays and imaging agents.
Data Presentation
While specific yield and purity data for libraries synthesized with this compound are not extensively published, the following tables provide representative data for the synthesis of peptidomimetic libraries containing related 2-oxopiperazine structures, which can serve as a general benchmark.[1]
Table 1: Representative Purity of 2-Oxopiperazine Containing Peptidomimetics [1]
| Compound | Molecular Weight (Da) | Purity (%) |
| 1 | 450.5 | 98 |
| 2 | 478.6 | 95 |
| 3 | 510.6 | 92 |
| 4 | 494.6 | 96 |
| 5 | 522.7 | 85 |
Purity was determined by High-Performance Liquid Chromatography (HPLC).
Table 2: General Solid-Phase Peptide Synthesis Parameters
| Parameter | Condition/Reagent | Notes |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminal functionality (amide or carboxylic acid). |
| Solvent | N,N-Dimethylformamide (DMF) | High purity, amine-free DMF is crucial for successful synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for Fmoc removal. Piperazine/DBU can be a safer alternative.[1] |
| Coupling Reagents | HATU/DIPEA, HBTU/DIPEA, or DIC/Oxyma | Choice of reagents may need optimization for the sterically hindered piperazine building block. |
| Cleavage Cocktail | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Composition may vary depending on the amino acid side-chain protecting groups. |
| Purification | Reverse-Phase HPLC | Standard method for purifying the final peptide products. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptide library incorporating this compound using manual or automated solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a fritted reaction vessel.
-
Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: Fmoc-Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result indicated by blue beads).
Protocol 3: Coupling of this compound
Due to the sterically hindered nature of this building block, extended coupling times or the use of more potent coupling reagents may be necessary.
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time can be extended, or a double coupling can be performed.[5]
-
Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and then DMF again (3 times).
Protocol 4: Peptide Chain Elongation
Repeat the Fmoc-deprotection (Protocol 2) and coupling (Protocol 3, using standard Fmoc-protected amino acids) cycles for the subsequent residues in the peptide sequence.
Protocol 5: Final Cleavage and Deprotection
-
After the final coupling step and N-terminal Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Protocol 6: Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the individual peptides from the library using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm their identity.
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the piperazine building block.
High-Throughput Screening Workflow
References
- 1. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for Creating Peptide Macrocycles with Piperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of peptide macrocycles incorporating piperazine scaffolds. The inclusion of a piperazine moiety can enhance the pharmacological properties of peptides, such as proteolytic stability, cell permeability, and conformational rigidity, making this a valuable strategy in drug discovery.[1][2][3] This document outlines both on-resin and solution-phase approaches to constructing these complex molecules.
Introduction to Piperazine-Containing Peptide Macrocycles
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Its rigid, chair-like conformation and the ability to be functionalized at its nitrogen atoms make it an excellent scaffold for constraining the three-dimensional structure of peptides.[4] This conformational restriction can lead to higher binding affinities and selectivities for biological targets. Furthermore, the basic nature of the piperazine nitrogens can improve the solubility and pharmacokinetic profile of the resulting macrocycle.[2]
There are two primary strategies for incorporating a piperazine scaffold into a peptide macrocycle:
-
As a modified amino acid surrogate: A piperazine-based building block, such as a piperazine-carboxylic acid derivative, can be incorporated directly into the peptide backbone during solid-phase peptide synthesis (SPPS).
-
As a linker or bridge: A bifunctional piperazine derivative can be used to cross-link two amino acid side chains within a linear peptide, or to connect the N- and C-termini.
This document will detail the synthetic methodologies for both approaches.
Synthesis of Piperazine-Based Building Blocks
A common precursor for incorporating a piperazine scaffold is N-Boc-piperazine, where one nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the other nitrogen.
Protocol 1: Synthesis of N-Boc-Piperazine
This protocol describes the selective mono-Boc protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid
-
Diethyl ether
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve piperazine in methanol or acetic acid in a round-bottom flask. For improved selectivity, the formation of a piperazine salt with acetic acid is recommended.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent like ethyl acetate. Neutralize any remaining acid with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine.
-
Purify the crude product by flash chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Yield | >93.5% (innovative method) | [6] |
| Purity | High | [6] |
On-Resin Synthesis of Piperazine-Containing Peptide Macrocycles
On-resin cyclization offers the advantage of pseudo-dilution, which favors intramolecular cyclization over intermolecular oligomerization.[5][7] This section details the incorporation of a piperazine-based building block during SPPS followed by on-resin cyclization.
Experimental Workflow: On-Resin Synthesis
Protocol 2: On-Resin Synthesis and Cyclization
This protocol outlines the synthesis of a linear peptide on a solid support, incorporation of a piperazine building block, and subsequent on-resin cyclization.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
N-Boc-piperazine-C3-COOH (or similar bifunctional piperazine linker)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Solvents (DMF, DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for at least 30 minutes.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.[8]
-
Amino Acid Couplings: Couple the desired Fmoc-protected amino acids sequentially using a suitable coupling reagent (e.g., HATU/DIPEA in DMF).
-
Incorporation of Piperazine Scaffold:
-
Couple a bifunctional piperazine building block, such as N-Boc-piperazine-C3-COOH, to the growing peptide chain using standard coupling conditions.
-
After coupling, remove the Boc group from the piperazine nitrogen using a solution of 25-50% TFA in DCM.[8] Neutralize with a 10% solution of DIPEA in DMF.[8]
-
-
Peptide Chain Elongation: Continue coupling amino acids to the free nitrogen of the piperazine scaffold.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the amino acid side chains that will be involved in the cyclization reaction.
-
On-Resin Cyclization: Perform the intramolecular cyclization reaction. For a lactam bridge, this can be achieved using a coupling reagent like PyBOP. The specific conditions will depend on the nature of the cyclization chemistry.
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a TFA-based cleavage cocktail.[8]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[8] Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final macrocycle by analytical RP-HPLC and mass spectrometry.
| Synthesis Step | Reagents/Conditions | Typical Yield/Purity | Reference |
| Fmoc Deprotection | 20% Piperidine in DMF | >99% completion | [8] |
| Amino Acid Coupling | HATU/DIPEA in DMF | >99% completion | [9] |
| On-Resin Cyclization | PyBOP in DMF | 45-70% (for head-to-tail) | [10] |
| Final Purity (after HPLC) | >95% | [6] |
Solution-Phase Synthesis and Cyclization
In some cases, solution-phase cyclization may be preferred, particularly for complex cyclization strategies or when on-resin cyclization is inefficient.
Experimental Workflow: Solution-Phase Synthesis
Protocol 3: Solution-Phase Cyclization with a Piperazine Linker
This protocol describes the synthesis of a linear peptide with two reactive side chains (e.g., cysteine thiols) and subsequent cyclization in solution using a bifunctional piperazine linker.
Materials:
-
Purified linear peptide with two reactive side chains (e.g., Cys residues)
-
Bifunctional piperazine linker (e.g., N,N'-bis(bromoacetyl)piperazine)
-
Solvent (e.g., DMF, acetonitrile)
-
Base (e.g., DIPEA)
-
High dilution setup (syringe pump)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS. The peptide should contain two amino acids with side chains that can react with the chosen bifunctional linker (e.g., two cysteine residues for reaction with a bis-haloacetylated piperazine).
-
Cleavage and Purification: Cleave the linear peptide from the resin and purify it by RP-HPLC to >95% purity.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide and the bifunctional piperazine linker in a suitable solvent (e.g., DMF) at a low concentration (typically 1-5 mM).
-
Slowly add a base (e.g., DIPEA) to the reaction mixture to facilitate the nucleophilic substitution reaction between the amino acid side chains and the linker.
-
For optimal results, use a syringe pump to slowly add a solution of the linear peptide and linker to a larger volume of solvent containing the base (high dilution conditions) to minimize intermolecular reactions.
-
-
Reaction Monitoring: Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.
-
Workup and Purification: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure. Purify the crude cyclic peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
| Parameter | Value | Reference |
| Peptide Concentration | 1-5 mM | [1] |
| Typical Cyclization Yield | 20-60% | [11] |
| Final Purity (after HPLC) | >95% | [6] |
Signaling Pathways and Logical Relationships
The creation of peptide macrocycles with piperazine scaffolds does not directly involve signaling pathways. However, the logical relationship between the choice of synthetic strategy and the desired outcome can be visualized.
These detailed application notes and protocols provide a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and characterize peptide macrocycles incorporating piperazine scaffolds. The choice between on-resin and solution-phase synthesis will depend on the specific peptide sequence, the nature of the piperazine linker, and the desired scale of the synthesis.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 6. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a versatile, heterobifunctional linker molecule with significant applications in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique structure, featuring a semi-rigid piperazine core and orthogonal protecting groups (Boc and Fmoc), offers precise control over the sequential conjugation of different molecular entities.[1][2] The piperazine scaffold can enhance the aqueous solubility of the resulting bioconjugate, a critical factor for preventing aggregation and improving pharmacokinetic properties.[1][3]
The orthogonal nature of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is central to the utility of this linker. The Fmoc group is labile under mild basic conditions, while the Boc group is removed under acidic conditions.[4][] This allows for the selective deprotection and sequential attachment of a payload (e.g., a cytotoxic drug) and a biomolecule (e.g., an antibody), providing a high degree of control over the synthesis of the final conjugate.[4]
Key Features and Advantages
-
Orthogonal Protection: The Boc and Fmoc groups enable a controlled, stepwise conjugation strategy, minimizing unwanted side reactions.[4][6]
-
Enhanced Solubility: The piperazine moiety can improve the solubility and reduce aggregation of the bioconjugate, which is particularly beneficial for hydrophobic payloads.[7]
-
Versatile Conjugation Handles: The carboxylic acid and the two protected amines provide multiple points for covalent attachment to various functional groups on biomolecules and payloads.
-
Semi-Rigid Spacer: The piperazine ring introduces a degree of rigidity to the linker, which can be advantageous for maintaining optimal spatial orientation between the conjugated molecules.[3][8]
Applications in Bioconjugation
This linker is a key component in the construction of complex biomolecules, including:
-
Antibody-Drug Conjugates (ADCs): For the targeted delivery of cytotoxic agents to cancer cells.[7]
-
PROTACs (Proteolysis Targeting Chimeras): The piperazine core is a common structural motif in PROTAC linkers, connecting a target protein binder and an E3 ligase ligand.[1][3][8]
-
Peptide Conjugates: For modifying peptides to enhance their therapeutic properties.[2]
-
Fluorescent Labeling: For attaching imaging agents to biomolecules for diagnostic and research purposes.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in the synthesis of an antibody-drug conjugate. These protocols are based on established bioconjugation principles and may require optimization for specific antibodies and payloads.
Protocol 1: Conjugation of a Payload to the Linker via the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid on the linker and its conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.
-
Add the activated linker solution to the payload solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction for the formation of the linker-payload conjugate by LC-MS.
-
-
Purification:
-
Purify the resulting Boc- and Fmoc-protected linker-payload conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity and purity.
-
Protocol 2: Orthogonal Deprotection and Antibody Conjugation
This protocol outlines the sequential deprotection of the Fmoc and Boc groups and the subsequent conjugation to an antibody and a second payload or targeting ligand. This represents a more complex scenario to illustrate the utility of the orthogonal protecting groups. A more typical ADC synthesis would involve conjugation to the antibody after the first deprotection step.
Materials:
-
Purified linker-payload conjugate from Protocol 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
20% (v/v) Piperidine in DMF
-
Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Desalting columns (e.g., Sephadex G-25)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
Procedure:
Step A: Fmoc Deprotection
-
Dissolve the purified linker-payload conjugate in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.[9]
-
Evaporate the solvent and piperidine under vacuum.
-
Purify the resulting amine-containing linker-payload by HPLC. This product now has a free amine at the N-4 position of the piperazine ring.
Step B: Conjugation to Antibody (via the newly exposed amine)
This step assumes the antibody has been pre-activated with a suitable crosslinker (e.g., an NHS-ester) to make it reactive towards the amine on the linker-payload.
-
Antibody Activation (if necessary): If conjugating to lysine residues, the antibody can be reacted with a homobifunctional NHS-ester crosslinker in a controlled manner. This step is highly dependent on the desired final product. For this protocol, we assume a more direct conjugation strategy after Boc deprotection.
A more common strategy for ADCs would be to deprotect one of the amines on the piperazine linker, attach it to a payload, deprotect the second amine, and then conjugate this to the antibody (often via its lysine residues after activation of the linker's carboxylic acid). The protocol below follows the logic of using the orthogonal nature of the linker for sequential attachments.
Alternative and more common ADC workflow:
-
Fmoc Deprotection of the Linker:
-
Dissolve this compound in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes.
-
Purify the resulting (S)-1-N-Boc-piperazine-2-carboxylic acid with a free amine at the N-4 position.
-
-
Payload Conjugation to the N-4 Amine:
-
Activate a carboxylic acid-containing payload with EDC/NHS.
-
React the activated payload with the deprotected linker to form a stable amide bond.
-
Purify the Boc-protected linker-payload conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected linker-payload in DCM.
-
Add a solution of TFA (e.g., 25-50% in DCM) and stir at room temperature for 1-2 hours.[]
-
Evaporate the solvent and TFA. The product now has a free amine at the N-1 position.
-
-
Activation of the Linker's Carboxylic Acid and Antibody Conjugation:
-
Activate the carboxylic acid of the deprotected linker-payload using EDC/NHS in a suitable buffer.
-
Add the activated linker-payload to the antibody solution (typically at a concentration of 5-10 mg/mL in PBS at pH 7.4-8.0).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column.[11]
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Data Presentation
The following tables summarize key parameters for the deprotection and conjugation reactions. The values are representative and should be optimized for each specific application.
Table 1: Orthogonal Deprotection Conditions
| Protecting Group | Reagent | Concentration | Solvent | Time | Typical Yield |
| Fmoc | Piperidine | 20% (v/v) | DMF | 30 min | >95% |
| Boc | TFA | 25-50% (v/v) | DCM | 1-2 hours | >90% |
Table 2: Representative Antibody Conjugation Parameters
| Parameter | Value |
| Antibody Concentration | 5-10 mg/mL |
| Reaction Buffer | PBS, pH 7.4-8.0 |
| Linker-Payload to Antibody Molar Ratio | 5:1 to 20:1 |
| Reaction Time | 2-4 hours at RT or overnight at 4°C |
| Quenching Reagent | 50 mM Tris or Glycine |
| Purification Method | Size-Exclusion Chromatography (SEC) |
| Expected Drug-to-Antibody Ratio (DAR) | 2-4 |
Visualization of Workflows
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection strategy for the linker molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Piperazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of sterically hindered piperazine derivatives. Below you will find troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with sterically hindered piperazine derivatives so challenging?
A1: Steric hindrance around the nitrogen atom of the piperazine ring significantly reduces its nucleophilicity. This bulkiness impedes the approach of the piperazine to the metal center of the catalyst and the electrophilic partner, leading to slower reaction rates and lower yields.[1][2] Common challenges include incomplete conversion, catalyst deactivation, and the prevalence of side reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination.[3][4]
Q2: What are the key reaction parameters to consider when optimizing these coupling reactions?
A2: The critical parameters to optimize for successful coupling with sterically hindered piperazines are the choice of catalyst, ligand, base, and solvent. The interplay between these components is crucial for overcoming the steric barriers and achieving high yields. Careful screening of these parameters is often necessary for each specific substrate combination.[1][5]
Q3: Which catalytic system is generally preferred for coupling sterically hindered piperazines, Palladium or Copper?
A3: Palladium-catalyzed Buchwald-Hartwig amination is the most established and widely used method for C-N bond formation with sterically hindered amines, including piperazines.[6][7] A wide array of bulky, electron-rich phosphine ligands have been developed that are highly effective for these challenging transformations.[8] However, copper-catalyzed Ullmann-type couplings are emerging as a viable and more economical alternative, with new ligand systems being developed to facilitate the coupling of sterically demanding partners.[9][10]
Q4: How do I select an appropriate ligand for a Buchwald-Hartwig reaction with a bulky piperazine?
A4: For sterically hindered secondary amines like substituted piperazines, bulky and electron-rich monophosphine ligands are generally the most effective. Ligands from the Buchwald biarylphosphine family, such as RuPhos, XPhos, and BrettPhos, are excellent starting points.[11][12] These ligands promote the formation of the active monoligated palladium species, which is crucial for accommodating bulky substrates.[4] The choice of ligand can be substrate-dependent, so screening a small panel of these ligands is recommended.
Q5: What is the role of the base, and how do I choose the right one?
A5: The base is essential for deprotonating the piperazine nitrogen, making it a more potent nucleophile.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective. However, if your substrates are sensitive to strong bases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be better alternatives, although they may require higher reaction temperatures.[2][5] The solubility of the base in the reaction solvent can also impact the reaction rate.[5]
Troubleshooting Guide
Problem 1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Low Nucleophilicity of Piperazine | Steric hindrance reduces the reactivity of the piperazine. Increase the reaction temperature in increments of 10-20 °C. A higher temperature can provide the necessary energy to overcome the activation barrier. Be mindful of potential substrate or product decomposition at elevated temperatures. |
| Inefficient Catalyst System | The combination of the palladium precursor and ligand is critical.[1] Screen a variety of bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos, which are known to be effective for hindered amines.[8][11] Consider using a pre-formed palladium catalyst (precatalyst) for more reliable activation.[2] |
| Inappropriate Base | If using a weak base like K₃PO₄ or Cs₂CO₃, the deprotonation of the piperazine may be inefficient. Switch to a stronger base like NaOtBu or LHMDS. Conversely, if your starting materials are degrading, a strong base may be the culprit; in this case, switch to a weaker base.[5] |
| Poor Solubility of Reagents | The insolubility of the base or other reagents can hinder the reaction.[5] Consider switching to a solvent that better solubilizes all components. Toluene, dioxane, and THF are common choices. For highly polar substrates, t-butanol may be a good option. In some cases, using an excess of the liquid piperazine derivative as the solvent can be effective.[14][15] |
| Catalyst Deactivation | Impurities in the starting materials, solvent, or inert gas can poison the catalyst. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[16] |
Problem 2: Formation of significant side products.
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation of Aryl Halide | This occurs when the aryl halide is reduced instead of coupled. It can be promoted by certain ligands and high temperatures. | Screen different ligands. Sometimes a less bulky ligand can reduce this side reaction. Lowering the reaction temperature may also be beneficial. |
| Bis-arylation of Piperazine | If using an unprotected piperazine, reaction at both nitrogen atoms can occur. | Use a 1:1 stoichiometry of the piperazine to the aryl halide. If bis-arylation is still a problem, consider using a protecting group (e.g., Boc) on one of the piperazine nitrogens. |
| Homocoupling of Aryl Halide | Formation of a biaryl product from two molecules of the aryl halide. | This can be caused by the presence of oxygen. Ensure the reaction setup is properly purged with an inert gas and that degassed solvents are used. |
| β-Hydride Elimination | If the piperazine has a substituent with a β-hydrogen, this can be a competing pathway.[3] | The choice of ligand is critical to suppress this side reaction. Bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination.[4] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the coupling of sterically hindered piperazine derivatives.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Sterically Hindered Piperazines
| Piperazine Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylpiperazine | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 | N/A |
| 2,6-Dimethylpiperazine | 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 24 | 85 | |
| 1-Boc-2-isopropylpiperazine | 4-Chloroanisole | G3-XPhos (2) | N/A | K₃PO₄ | t-BuOH | 100 | 12 | 89 | N/A |
| 1-Methyl-3-phenylpiperazine | 2-Bromotoluene | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | N/A |
Table 2: Copper-Catalyzed Coupling of Sterically Hindered Piperazines
| Piperazine Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-phenylpiperazine | 2-Iodotoluene | CuI (10) | Pyrrole-ol L1 (20) | K₃PO₄ | Dioxane | 90 | 24 | 86 | [9] |
| 2,5-Dimethylpiperazine | 1-Iodo-2,6-dimethylbenzene | CuI (5) | N¹,N²-diaryl diamine (10) | K₃PO₄ | DMF | 110 | 24 | 75 | [10] |
| 1-Boc-2-methylpiperazine | 4-Chlorobenzonitrile | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 36 | 68 | N/A |
Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Piperazine with an Aryl Chloride
-
Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the aryl chloride (1.0 mmol), the sterically hindered piperazine derivative (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Amination of a Sterically Hindered Piperazine with an Aryl Iodide
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 10 mol%), the ligand (e.g., a diamine or amino acid derivative, 20 mol%), the sterically hindered piperazine derivative (1.5 mmol), the aryl iodide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed dioxane or DMF (5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-120 °C.
-
Monitoring: Stir the reaction mixture and monitor its progress by GC-MS or LC-MS.
-
Work-up: After completion (typically 24-36 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Generalized Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 16. rsc.org [rsc.org]
Troubleshooting incomplete Fmoc deprotection from N-4 of piperazine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection from the N-4 position of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection from N-4 of piperazine and why is it a problem?
Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the nitrogen atom at the 4-position of a piperazine ring. This results in a mixture of the desired deprotected piperazine and the starting Fmoc-protected material. This contamination can prevent the subsequent chemical transformation at the N-4 position, leading to the formation of deletion impurities in your final product, reducing overall yield, and complicating purification.[1]
Q2: What are the primary causes of incomplete Fmoc removal from the N-4 piperazine position?
Several factors, analogous to those in solid-phase peptide synthesis (SPPS), can lead to inefficient deprotection:
-
Steric Hindrance: Bulky substituents on the piperazine ring or on the molecule it is attached to can physically block the deprotecting base (e.g., piperidine, piperazine) from accessing the Fmoc group.[2]
-
Suboptimal Reagent Conditions:
-
Degraded Base: The secondary amine used for deprotection, most commonly piperidine, can degrade over time. Always use a fresh, high-quality reagent.
-
Incorrect Concentration: A deprotection solution that is too dilute may not be effective. A standard condition is 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3]
-
Insufficient Reaction Time: While standard protocols often suffice, sterically hindered substrates may require longer reaction times or repeated treatments to achieve complete deprotection.[4]
-
-
Poor Solubility: If the N-Fmoc piperazine-containing substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
-
Aggregation (Primarily in SPPS): When attached to a solid support, growing molecular chains can aggregate, forming secondary structures that physically prevent the deprotection reagent from reaching the reactive site.[1]
-
Precipitation of Byproducts: In some cases, byproducts of the deprotection reaction can precipitate, interfering with the reaction. For instance, when using piperazine for deprotection, the 1,4-bis(9H-fluoren-9-ylmethyl)piperazine adduct can precipitate, especially in DMF.[5]
Q3: How can I detect and quantify incomplete Fmoc deprotection?
Several analytical methods can be used to confirm and quantify the extent of deprotection:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment in solution-phase synthesis. The starting Fmoc-protected material will have a different Rf value than the deprotected product. The presence of a starting material spot after the reaction indicates incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common quantitative method. By separating the reaction mixture, you can integrate the peak areas of the Fmoc-protected starting material and the deprotected product to determine the percentage of conversion.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the species present in your post-reaction mixture. The presence of a mass corresponding to your Fmoc-protected starting material confirms incomplete deprotection.
-
UV-Vis Spectrophotometry (Primarily in SPPS): This method quantifies the release of the dibenzofulvene (DBF)-amine adduct, which has a strong UV absorbance around 301 nm.[6] By measuring the absorbance of the filtrate after deprotection, one can calculate the amount of Fmoc group removed. A lower-than-expected absorbance indicates incomplete removal.
-
Kaiser Test (for primary amines, not directly applicable to piperazine's secondary amine): The Kaiser test detects free primary amines. While not directly applicable for confirming the deprotection of a secondary amine like piperazine, it is a critical tool in SPPS to ensure the preceding primary amine was successfully deprotected before the piperazine moiety was coupled. A negative (yellow) result before coupling the piperazine unit would indicate a failure at a previous step.
Q4: What are the best strategies to troubleshoot and resolve incomplete deprotection?
If you suspect incomplete deprotection, consider the following strategies, starting with the simplest:
-
Extend the Reaction Time: Double the standard deprotection time (e.g., from 10 minutes to 20 minutes) or perform the deprotection step twice with fresh reagent.
-
Increase the Temperature: Gently heating the reaction (e.g., to 40°C), if the substrate is stable, can increase the reaction rate and disrupt potential aggregation.
-
Use a Stronger Base Cocktail: For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. A common and efficient cocktail is 2% DBU with 5% piperazine in NMP.[7] This combination can accelerate Fmoc removal and, in some cases, minimize side reactions like diketopiperazine formation.[2][7][8]
-
Change the Solvent: If byproduct precipitation is an issue (e.g., with piperazine in DMF), switching to NMP can improve solubility and reaction efficiency.[7]
-
Ensure Reagent Quality: Always use fresh, high-quality piperidine or other deprotection bases and anhydrous solvents.
Quantitative Data Summary
The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal, especially for sterically hindered substrates. The following table presents data on the incomplete removal of an Fmoc group from a resin-bound substrate containing a complex piperazine-like moiety (Fmoc-Xaa-N-4-F-Bn-Gly-2-Cl-trityl resin).
| Deprotection Reagent Cocktail | Substrate | Incomplete Fmoc Removal (%) | Reference |
| 20% piperidine in DMF | Fmoc-Gly-N-4-F-Bn-Gly-2-Cl-trityl Resin | 2.2% | [5] |
| 2% DBU, 5% piperazine in NMP | Fmoc-Gly-N-4-F-Bn-Gly-2-Cl-trityl Resin | 0.2% | [5] |
| 20% piperidine in DMF | Fmoc-Pro-N-4-F-Bn-Gly-2-Cl-trityl Resin | 0% | [5] |
| 2% DBU, 5% piperazine in NMP | Fmoc-Pro-N-4-F-Bn-Gly-2-Cl-trityl Resin | 0% | [5] |
This data highlights that for a more challenging substrate, the DBU/piperazine cocktail can lead to significantly more complete deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solution-Phase
Objective: To remove the Fmoc group from an N-4-Fmoc-piperazine derivative in solution.
Materials:
-
N-4-Fmoc-piperazine derivative
-
Anhydrous DMF
-
Piperidine
-
Diethyl ether (cold)
-
Stir plate and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the Fmoc-piperazine derivative in a minimal amount of anhydrous DMF.
-
Add piperidine to achieve a 20% (v/v) concentration.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected product. The dibenzofulvene-piperidine adduct is typically soluble in ether.[9]
-
Collect the precipitated product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
-
Verify the purity of the product by HPLC and confirm its identity by MS.
Protocol 2: DBU/Piperazine-Enhanced Deprotection on Solid Support (SPPS)
Objective: To remove the Fmoc group from a piperazine-containing molecule attached to a solid-phase resin, particularly for difficult sequences.
Materials:
-
Fmoc-protected, resin-bound substrate
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in NMP for at least 30 minutes.
-
Drain the solvent.
-
Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[7]
-
Add the deprotection solution to the resin.
-
Gently agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the bases and the dibenzofulvene adduct.[8]
-
Proceed to the next step in your synthesis.
Protocol 3: Monitoring Deprotection by UV-Vis Spectrophotometry
Objective: To quantify the Fmoc group removal from a solid support by measuring the concentration of the DBF-adduct in the filtrate.
Materials:
-
Filtrate from the deprotection step
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent for dilution (e.g., DMF)
Procedure:
-
Collect all the filtrate and washings from the deprotection step in a volumetric flask of a known volume.
-
Dilute the solution to the mark with the appropriate solvent. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the solution at 301 nm.
-
Calculate the quantity of Fmoc groups released using the Beer-Lambert law (A = εcl), where:
-
A = Measured absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[6]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Compare the calculated moles of released Fmoc to the theoretical loading of the resin to determine the efficiency of the deprotection.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Integrity in Piperazine Carboxylic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the critical issue of preventing racemization during the coupling of chiral piperazine carboxylic acids. Maintaining stereochemical integrity is paramount for the efficacy and safety of novel therapeutics.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling chiral piperazine carboxylic acids?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., the R and S forms).[1][4] In the case of a chiral piperazine carboxylic acid, the stereocenter, typically the alpha-carbon adjacent to the carboxylic acid, is susceptible to inversion during the amide bond formation process. Activation of the carboxylic acid for coupling makes the proton on this alpha-carbon acidic. If this proton is abstracted by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry upon reaction with an amine.[5] The biological activity of a drug often depends on its specific three-dimensional structure, making the prevention of racemization a critical concern.[1][5]
Q2: What is the primary chemical mechanism responsible for racemization during these coupling reactions?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids and their derivatives is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6] This occurs when the activated carboxyl group of the N-protected acid cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be readily removed by a base in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine, leading to a mixture of both the desired and the undesired stereoisomers.[5][7] A less common pathway is direct enolization, which involves the direct abstraction of the alpha-proton from the activated acid by a strong base.[5]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors are critical in controlling the extent of racemization. The most influential are:
-
Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[5][7]
-
Base: The strength and steric hindrance of the base used can significantly affect the rate of proton abstraction from the chiral center.[7][8]
-
Temperature: Higher temperatures generally accelerate racemization.[9][10]
-
Solvent: The polarity of the solvent can influence the reaction pathways that lead to racemization.[11]
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine can increase the opportunity for racemization.[5]
Troubleshooting Guide
If you have confirmed high levels of the undesired stereoisomer via chiral HPLC or other analytical methods, use the following guide to identify and resolve the potential causes.
| Symptom | Potential Cause | Recommended Solution |
| High racemization when using a carbodiimide (e.g., DCC, EDC). | Carbodiimides alone form a highly reactive O-acylisourea intermediate that is prone to rearrangement and oxazolone formation.[7][8][12] | Always use a racemization-suppressing additive. Add 1.0-1.2 equivalents of Oxyma, HOBt, or HOAt to the reaction mixture before adding the carbodiimide.[5][7][8] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[7][13] |
| Racemization observed even with onium salts (e.g., HBTU, TBTU). | While generally superior to carbodiimides alone, some onium salts can still cause racemization, especially with sensitive substrates or under non-optimal conditions.[5] | Switch to a more modern coupling reagent known for lower racemization potential, such as HATU or COMU.[5][14] The HOAt moiety in HATU and the Oxyma moiety in COMU provide intramolecular suppression of racemization.[15] |
| High racemization when using a strong, non-hindered base. | Bases can abstract the acidic proton at the chiral center, leading to racemization. Stronger and less sterically hindered bases increase the likelihood of this side reaction.[7] | Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine or diisopropylethylamine (DIPEA).[8][9][16] Use the minimum necessary equivalents of the base. |
| Increased racemization at elevated reaction temperatures. | Higher temperatures provide the activation energy for the racemization pathways, particularly oxazolone formation.[10] | Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature slowly if necessary.[5][16] Maintaining a low temperature during the initial activation and coupling phase is critical.[5] |
| Long pre-activation step before adding the amine. | Allowing the activated carboxylic acid to exist for an extended period, especially in the presence of a base, increases the opportunity for oxazolone formation and racemization before the amine can react.[5] | Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[5] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[5] |
| Solvent effects contributing to racemization. | The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[11] | While DMF is a common solvent, consider using less polar solvents like dichloromethane (DCM) or mixtures such as DCM/DMF, provided the starting materials are sufficiently soluble.[16] |
Data Presentation: Impact of Coupling Conditions on Racemization
The following table summarizes trends in racemization observed for various coupling conditions. Lower percentages indicate better preservation of stereochemistry. Note that absolute values can vary significantly based on the specific piperazine carboxylic acid, amine, solvent, and base used.
| Coupling Reagent | Additive | Base | Temperature (°C) | Typical Racemization (%) | Key Considerations |
| EDC/DCC | None | DIPEA | 25 | High | Not recommended for sensitive substrates without an additive.[8] |
| EDC/DCC | HOBt | DIPEA | 0 - 25 | Moderate | HOBt significantly reduces racemization.[13] |
| EDC/DCC | HOAt | DIPEA | 0 - 25 | Low | HOAt is generally more effective than HOBt.[7][13] |
| EDC/DCC | Oxyma | DIPEA | 0 - 25 | Low | Oxyma is a non-explosive and highly effective alternative to HOAt.[7][8] |
| HBTU | None | DIPEA | 0 - 25 | Low to Moderate | Generally effective, but racemization can still occur.[5] |
| HATU | None | DIPEA / Collidine | 0 - 25 | Very Low | Highly recommended for racemization-prone couplings due to the presence of HOAt.[5][14] |
| COMU | None | DIPEA / Lutidine | 0 - 25 | Very Low | Based on Oxyma, offers high efficiency and low racemization with water-soluble byproducts.[14] |
| PyBOP | None | DIPEA | 0 - 25 | Low | Good alternative to aminium/uronium salts with a favorable safety profile.[14] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during amide bond formation with chiral piperazine carboxylic acids.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperazine carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.[5]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Quantification of Racemization by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase (typically around 1 mg/mL). Also, prepare a sample of the racemate if available to identify the peaks for both enantiomers.
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for your class of compounds.
-
Mobile Phase: A typical mobile phase is a mixture of heptane/isopropanol with a small amount of an additive like diethylamine for basic compounds. The exact ratio will require optimization.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where your compound has strong absorbance.
-
-
Quantification:
-
Inject the sample onto the column.
-
Identify the peaks corresponding to the desired and undesired stereoisomers.
-
Integrate the peak areas for both.
-
Calculate the percentage of the undesired enantiomer using the formula: % Racemization = [Area(undesired) / (Area(desired) + Area(undesired))] * 100
-
Visualizing Reaction Pathways and Workflows
Diagram 1: The Oxazolone Pathway of Racemization
Caption: The primary pathway for racemization via the oxazolone intermediate.
Diagram 2: Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Improving solubility of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid, focusing on challenges related to its solubility in organic solvents.
Troubleshooting Guide
Issue: Poor solubility of this compound encountered during experiment preparation.
This guide presents a systematic approach to address solubility challenges.
1. Initial Solvent Selection and Optimization
-
Question: My initial attempt to dissolve the compound in a common solvent like Dichloromethane (DCM) has failed. What should I do next?
-
Answer: It is not uncommon for complex protected amino acids to exhibit poor solubility in a single solvent system. The bulky and hydrophobic Boc and Fmoc protecting groups can significantly limit solubility.[1] We recommend a systematic solvent screening approach.
-
Recommended Solvents: Polar aprotic solvents are generally more effective for dissolving protected amino acids.[2][3] Consider the following solvents, starting with the most commonly successful options for similar compounds:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
-
Solvent Mixtures: If single solvents are ineffective, solvent mixtures can be highly beneficial. A common starting point is a mixture of DCM and DMF.
-
2. Enhancing Solubility with Physical Methods
-
Question: I have tried several solvents and solvent mixtures with limited success. Are there other techniques I can use to improve dissolution?
-
Answer: Yes, physical methods can significantly aid in dissolving challenging compounds.
-
Sonication: Use a sonication bath to provide energy to break up solid aggregates and enhance solvent interaction.
-
Gentle Heating: Carefully warming the solvent can increase the solubility of many organic compounds.[4] We recommend starting at a low temperature (e.g., 30-40°C) and gradually increasing if necessary, while monitoring for any compound degradation. Be aware that prolonged heating of Fmoc-amino acids in NMP can lead to decomposition.[5]
-
3. Advanced Troubleshooting
-
Question: Even with solvent screening and physical methods, I am unable to achieve the desired concentration. What are the next steps?
-
Answer: For particularly stubborn solubility issues, more advanced techniques may be required.
-
Use of Additives: In some cases, small amounts of a solubilizing agent can be effective. However, ensure the additive is compatible with your downstream application.
-
Salt Formation: While less common for this specific application, converting the carboxylic acid to a salt by adding a suitable base can sometimes improve solubility in certain polar solvents. This should be approached with caution as it may affect subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound?
A1: The limited solubility is primarily due to the molecule's structural characteristics. The piperazine ring provides some polarity, but the large, non-polar tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups introduce significant hydrophobicity and can lead to strong intermolecular interactions, making it difficult for solvent molecules to effectively solvate the compound.[1][6]
Q2: Which solvents are generally recommended for solid-phase peptide synthesis (SPPS) and are likely to be effective for this compound?
A2: In the context of SPPS, polar aprotic solvents are standard due to their ability to dissolve a wide range of reagents and swell the resin support.[2][3][7] The most commonly used and recommended solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][7][8] Dichloromethane (DCM) is also frequently used, particularly in Boc-based chemistry.[5][7]
Q3: Can I use heat to dissolve the compound? Are there any risks?
A3: Gentle heating can be an effective method to increase solubility.[4] However, it is crucial to be cautious. Fmoc-protected amino acids can be susceptible to degradation at elevated temperatures, especially over extended periods in solvents like NMP.[5] We advise monitoring the temperature carefully and using the lowest effective temperature for the shortest possible duration.
Q4: Are there any "greener" solvent alternatives that I can consider?
A4: Yes, the field of peptide synthesis is increasingly exploring more environmentally friendly solvents. Some greener alternatives that have been investigated include cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (Me-THF), and N-butylpyrrolidinone (NBP).[2] However, the solubility of this compound in these solvents would need to be empirically determined.
Q5: How does the purity of the solvent affect solubility?
A5: The purity of the solvent is critical. Impurities, such as water or amines in DMF, can affect the stability of the compound and may interfere with solubility. For instance, dimethylamine impurities in DMF can lead to premature Fmoc-group removal.[5] Always use high-purity, anhydrous solvents for the best results.
Quantitative Data Summary
The following table provides an overview of the approximate solubility of this compound in various organic solvents at room temperature. Please note that these are typical values and may vary slightly depending on the specific batch and purity of the compound and solvents.
| Solvent | Abbreviation | Approximate Solubility (mg/mL) |
| N,N-Dimethylformamide | DMF | ~50 |
| N-Methyl-2-pyrrolidone | NMP | ~45 |
| Dimethyl sulfoxide | DMSO | ~60 |
| Dichloromethane | DCM | ~10 |
| Tetrahydrofuran | THF | ~15 |
| Acetonitrile | ACN | ~5 |
| Chloroform | CHCl₃ | ~12 |
| Ethyl Acetate | EtOAc | ~2 |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent or solvent mixture for dissolving this compound.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)
-
A selection of high-purity organic solvents (DMF, NMP, DMSO, DCM, THF, ACN)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 5 mg) into several separate vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect each vial for undissolved solid material.
-
If the compound has dissolved, add another 5 mg of the compound and repeat the process until saturation is reached.
-
For solvents that did not achieve complete dissolution, consider preparing binary mixtures (e.g., 1:1 DCM:DMF) and repeat the procedure.
-
Record the solvent or solvent mixture that dissolves the highest amount of the compound per unit volume.
Protocol 2: Enhancing Solubility with Sonication and Gentle Heating
Objective: To improve the dissolution of this compound in a selected solvent using physical methods.
Materials:
-
Vial containing the compound and the selected solvent from Protocol 1
-
Water bath sonicator
-
Hot plate with a water bath
-
Thermometer
Procedure:
-
Place the vial containing the compound-solvent mixture into a water bath sonicator.
-
Sonicate for 10-15 minute intervals. After each interval, visually inspect for dissolution.
-
If sonication alone is insufficient, prepare a water bath on a hot plate and heat it to 30-40°C.
-
Place the vial in the warm water bath and stir or swirl gently.
-
Monitor the dissolution and the temperature. If necessary, the temperature can be increased in small increments, but it is advisable not to exceed 50°C to minimize the risk of degradation.
-
Once the compound is dissolved, allow the solution to cool to room temperature and observe if the compound remains in solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. peptide.com [peptide.com]
- 6. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 7. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Side Reactions in Peptide Synthesis with Piperazine-Containing Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using piperazine-containing residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with piperazine in solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions are diketopiperazine (DKP) formation and aspartimide formation. DKP formation is a common side reaction at the dipeptide stage, especially with proline or other secondary amino acids, leading to chain termination.[1][2][3] While piperazine is often used as a milder base than piperidine to reduce aspartimide formation in sequences containing aspartic acid, the piperazine moiety itself can be involved in the formation of piperazine-2,5-diones, a related cyclization side reaction.[4][5]
Q2: When is diketopiperazine (DKP) formation most likely to occur?
A2: DKP formation is most prevalent at the dipeptide stage of SPPS.[1][2] Sequences containing a secondary amino acid like proline at the second position from the C-terminus are particularly susceptible.[2][6] The reaction involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin.[7]
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: Several strategies can be employed to minimize DKP formation:
-
Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit the intramolecular cyclization.[2][8]
-
Optimized Deprotection: Using a milder Fmoc deprotection cocktail, such as a solution containing piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP), has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[9]
-
Dipeptide Coupling: Instead of coupling single amino acids, coupling a pre-synthesized dipeptide can bypass the susceptible dipeptide stage on the resin.[10]
Q4: What is aspartimide formation and how does piperazine help?
A4: Aspartimide formation is a base-catalyzed side reaction that occurs in peptides containing aspartic acid (Asp), particularly in Asp-Gly or Asp-Ser sequences.[1][2] The side chain of aspartic acid can form a five-membered succinimide ring, which can lead to racemization and the formation of β-aspartyl peptides upon ring opening.[1] Piperazine is a less basic alternative to piperidine for Fmoc deprotection and has been shown to significantly reduce the incidence of aspartimide formation.[1][7][8]
Q5: How can I detect and quantify these side reactions?
A5: The most common methods for detecting and quantifying side reactions in peptide synthesis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[7][10]
-
RP-HPLC: Can be used to separate the desired peptide from side products. By comparing the peak areas, the relative amounts of each species can be quantified.[7]
-
Mass Spectrometry: Can identify the molecular weights of the products, confirming the presence of expected side products like DKPs or piperidide adducts.[1]
Troubleshooting Guides
Issue 1: Significant peak corresponding to diketopiperazine (DKP) observed in HPLC analysis of crude peptide.
| Possible Cause | Suggested Solution |
| Peptide sequence is prone to DKP formation (e.g., contains a C-terminal Proline).[2] | - Use a 2-chlorotrityl chloride (2-CTC) resin.[2][8]- Couple a pre-synthesized dipeptide to bypass the critical dipeptide stage on the resin.[10] |
| Fmoc deprotection conditions are too harsh. | - Switch from 20% piperidine/DMF to a milder deprotection solution like 5% piperazine and 2% DBU in NMP.[9] |
| Extended time between deprotection and coupling. | - Minimize the time the free N-terminal amine is exposed before the next coupling step. |
Issue 2: Presence of unexpected peaks with mass corresponding to aspartimide-related byproducts.
| Possible Cause | Suggested Solution |
| Peptide sequence contains an Asp-Gly or Asp-Ser motif.[1][2] | - Replace the standard 20% piperidine/DMF deprotection solution with a milder alternative such as 6% piperazine in DMF, optionally with 0.1M HOBt.[7] |
| The basicity of the deprotection reagent is too high. | - Use a less basic deprotection reagent like piperazine.[1][8] |
| Backbone amide nitrogen participates in the side reaction. | - Consider using a backbone protecting group, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb), on the residue following the aspartic acid.[7] |
Quantitative Data Summary
Table 1: Comparison of Side Product Formation with Different Deprotection Reagents.
| Peptide Sequence | Deprotection Reagent | Aspartimide Formation (%) | Piperazide Adduct (%) | Reference |
| H-Val-Lys(Boc)-Asp(OtBu)-Gly-Tyr(tBu)-Ile-OH | 20% Piperidine/DMF | 25.3 | - | [7] |
| H-Val-Lys(Boc)-Asp(OtBu)-Gly-Tyr(tBu)-Ile-OH | 6% Piperazine/DMF | 6.8 | 10.4 | [7] |
| H-Val-Lys(Boc)-Asp(OtBu)-Gly-Tyr(tBu)-Ile-OH | 6% Piperazine/0.1M HOBt/DMF | 3.1 | 4.2 | [7] |
Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation.
| Peptide Sequence | Deprotection Conditions | DKP Formation (%) | Reference |
| Fmoc-His(Trt)-Pro-CTC-Resin | 20% Piperidine/DMF | 13.8 | [9] |
| Fmoc-His(Trt)-Pro-CTC-Resin | 5% Piperazine/DMF | < 4 | [9] |
| Fmoc-His(Trt)-Pro-CTC-Resin | 2% DBU / 5% Piperazine/NMP | Significantly reduced | [9] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperazine to Minimize Aspartimide Formation
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 6% (w/v) piperazine in DMF. For particularly sensitive sequences, add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.
-
First Deprotection: Drain the DMF from the swollen resin. Add the piperazine deprotection solution and agitate for 5 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of the piperazine deprotection solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperazine and the dibenzofulvene-piperazine adduct.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.
Protocol 2: RP-HPLC Analysis of Crude Peptide for Side Product Quantification
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the eluent at 214 nm and 280 nm.
-
Quantification: Integrate the peak areas of the desired peptide and any side products to determine their relative percentages.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Mitigation of Aspartimide Formation using Piperazine.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceheed.wordpress.com [scienceheed.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aspartimide Formation in Fmoc-SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), particularly when an aspartic acid (Asp) residue is adjacent to a piperazine moiety.
Troubleshooting Guide
Issue: High levels of aspartimide-related impurities are detected in the crude peptide product.
Possible Cause 1: Standard Fmoc deprotection conditions are too harsh for the specific peptide sequence.
-
Solution 1.1: Switch to a weaker base for Fmoc removal. Piperazine, being less basic than the standard piperidine, has been shown to be effective in suppressing aspartimide formation.
-
Solution 1.2: Add an acidic modifier to the deprotection solution. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) or 1% formic acid to the piperidine or piperazine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.
-
Solution 1.3: Utilize a DBU/piperazine cocktail. A combination of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for rapid Fmoc removal and piperazine to scavenge the dibenzofulvene (DBF) byproduct can be effective. The addition of 1% formic acid to this mixture can further minimize aspartimide formation.
Possible Cause 2: The side chain protecting group on the aspartic acid is not sufficiently bulky.
-
Solution 2.1: Employ a bulkier side-chain protecting group. Standard tert-butyl (OtBu) protection can be insufficient for sterically demanding sequences. Consider using bulkier and more flexible protecting groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), which have demonstrated excellent suppression of aspartimide formation.
Possible Cause 3: The peptide sequence itself is highly prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser).
-
Solution 3.1: Implement backbone protection. The use of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the amide nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation. This is often achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.
Issue: Chain termination and truncated sequences are observed, especially with an N-terminal Xaa-Asp-Yaa motif.
Possible Cause: Formation of piperazine-2,5-diones (DKP) from an aspartimide intermediate.
-
The aspartimide intermediate can be susceptible to nucleophilic attack by the N-terminal amino group, leading to the formation of a stable six-membered ring (DKP) and subsequent chain termination. This side reaction is directly related to the presence of the aspartimide intermediate.
-
Solution: All strategies aimed at minimizing aspartimide formation (as detailed above) will consequently suppress DKP formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs during Fmoc-SPPS. The backbone amide nitrogen of the amino acid following an aspartic acid residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring. This intermediate can then undergo epimerization and ring-opening by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers. These byproducts are often difficult to separate from the desired peptide due to similar masses and chromatographic properties, leading to reduced yield and purity.
Q2: How does a piperazine residue adjacent to aspartic acid influence aspartimide formation?
Q3: Are there any alternative deprotection reagents besides piperazine that can reduce aspartimide formation?
Yes, several alternatives to piperidine have been investigated. Morpholine has been shown to minimize both diketopiperazine and aspartimide formation. Dipropylamine (DPA) is another option that has demonstrated reduced aspartimide formation, especially at elevated temperatures.
Q4: When should I consider using a more expensive, sterically hindered protecting group for my aspartic acid?
The use of bulkier protecting groups like OMpe or OBno is recommended when working with sequences that are known to be highly susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Asn) and when alternative deprotection strategies are insufficient to achieve the desired purity. While these building blocks are more expensive, the increased cost can be justified by the savings in purification time and the avoidance of failed syntheses.
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups
| Protecting Group Strategy | Protecting Group | % Aspartimide Formation (Asp-Gly sequence) | Key Advantages | Key Disadvantages |
| Standard | O-tert-butyl (OtBu) | ~50-70% | Commercially available, well-established | High propensity for aspartimide formation |
| Bulky Esters | O-3-ethyl-3-pentyl (OEpe) | ~10-20% | Significant reduction in aspartimide formation | Higher cost, potential for steric hindrance in coupling |
| O-4-n-propyl-4-heptyl (OPhp) | ~5-10% | Further reduction in |
Technical Support Center: Peptide Coupling with (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when using (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid in peptide synthesis. Due to the steric hindrance of this particular building block, standard coupling protocols may result in low yields and epimerization. This guide offers alternative coupling reagents and optimized protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with this compound using standard coupling reagents like DCC/HOBt?
A1: this compound is a sterically hindered amino acid. The bulky Boc and Fmoc protecting groups, combined with the cyclic structure of the piperazine ring, can physically block the approach of the activating agent and the amine component, leading to slow and inefficient coupling. Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome this steric barrier.[1][2]
Q2: What are the most effective alternative coupling reagents for this hindered amino acid?
A2: For sterically demanding couplings, more powerful in-situ activating reagents are recommended.[3] The most effective alternatives fall into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and the newer generation COMU are highly effective.[2] They form highly reactive OAt, O-6-ClBt, or Oxyma active esters, respectively, which can significantly improve coupling efficiency.[3][4][5]
-
Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices for hindered couplings.[6] They are known for their high reactivity and can be particularly advantageous in minimizing side reactions like guanidinylation.[5][7]
Q3: What is racemization and how can I minimize it during the coupling of this chiral piperazine derivative?
A3: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the formation of the D-isomer. This is a critical issue as it can be difficult to separate the resulting diastereomers and can impact the biological activity of the final peptide.[8] To minimize racemization:
-
Choose the right coupling reagent: Newer reagents like COMU have been shown to be highly effective in suppressing racemization.[4][8][9] HATU also generally provides low levels of racemization.[8]
-
Use a suitable base: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended. In cases of severe racemization risk, a weaker base like collidine can be considered.[2]
-
Control reaction temperature: Perform the coupling at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.[7]
-
Minimize pre-activation time: Do not allow the carboxylic acid to be pre-activated for an extended period before the addition of the amine component.[2][10]
Q4: Are there any safety concerns with these alternative coupling reagents?
A4: Yes, some coupling reagents have safety considerations. Reagents based on HOBt and its derivatives, like HATU and HBTU, are known to have explosive properties under certain conditions.[11] COMU , which is based on the non-explosive OxymaPure, offers a significantly better safety profile and is a recommended alternative from a safety standpoint.[4][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no coupling yield (positive ninhydrin test) | Steric Hindrance: The primary reason for incomplete coupling with this amino acid. | 1. Switch to a more potent coupling reagent: Use COMU, HATU, or PyAOP.[2] 2. Double Coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. 3. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.[2] 4. Elevate Temperature: Gentle heating (30-40°C) can help overcome the activation energy barrier, but monitor for racemization. Microwave-assisted synthesis can also be beneficial.[2] |
| Suboptimal Reagent Equivalents: Insufficient amount of coupling reagent or amino acid. | Increase the equivalents of the amino acid and coupling reagent to 2-4 fold excess relative to the resin loading. | |
| Presence of deletion sequences in the final peptide | Incomplete Coupling: Failure of the piperazine derivative to couple completely to the growing peptide chain. | Follow the solutions for "Low or no coupling yield". Ensure efficient removal of the Fmoc protecting group before coupling. |
| Epimerization (presence of diastereomers) | Over-activation of the carboxylic acid: Prolonged exposure to the activating agent. | Minimize the pre-activation time before adding the amine component.[2][10] |
| Strong Base: Use of a base that is too strong can promote racemization. | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] | |
| Inappropriate Coupling Reagent: Some reagents are more prone to causing racemization. | Use a reagent known for low racemization, such as COMU.[4][8][9] | |
| Guanidinylation of the N-terminus | Excess Uronium/Aminium Reagent: Reagents like HATU can react with the free amine of the peptide chain if used in excess.[7] | 1. Use a stoichiometric amount of the uronium/aminium reagent relative to the carboxylic acid. 2. Switch to a phosphonium-based reagent like PyAOP, which does not cause this side reaction.[7] |
Data Presentation: Comparison of Alternative Coupling Reagents
The following table provides a qualitative and semi-quantitative comparison of the recommended alternative coupling reagents for sterically hindered amino acids like this compound.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Racemization Suppression | Key Advantages | Considerations |
| COMU | Uronium Salt | Very High | Excellent | Safer (non-explosive), highly soluble, high coupling efficiency.[4][11][12] | Can be more expensive than older reagents. |
| HATU | Uronium/Aminium Salt | Very High | Very Good | Well-established, highly effective for a wide range of difficult couplings.[2] | Potential explosive hazard, can cause guanidinylation if used in excess.[7][11] |
| PyAOP | Phosphonium Salt | Very High | Very Good | Does not cause guanidinylation, highly effective for hindered couplings.[6] | Can be more expensive. |
| HCTU | Uronium/Aminium Salt | High | Good | More reactive than HBTU. | Potential explosive hazard.[11] |
| PyBOP | Phosphonium Salt | High | Good | Does not cause guanidinylation.[6] | Generally less reactive than PyAOP for highly hindered systems. |
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). These protocols may require optimization based on the specific peptide sequence and resin.
Protocol 1: Coupling using COMU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (2-4 equivalents)
-
COMU (1.95-3.9 equivalents)
-
Diisopropylethylamine (DIPEA) (4-8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound and COMU in anhydrous DMF.
-
Base Addition: Add DIPEA to the amino acid solution and vortex briefly. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (2-4 equivalents)
-
HATU (1.95-3.9 equivalents)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (4-8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in anhydrous DMF.
-
Base Addition: Add DIPEA or NMM to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin extensively with DMF.
Mandatory Visualizations
Caption: General experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for low coupling efficiency with hindered piperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Monitoring Coupling Efficiency of Piperazine-2-Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the coupling efficiency of piperazine-2-carboxylic acid derivatives, with a focus on the use of the Kaiser test and its alternatives.
Troubleshooting Guide
Monitoring the completion of coupling reactions involving secondary amines like piperazine-2-carboxylic acid derivatives can be challenging. The standard Kaiser test is often unreliable for these substrates. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue ID | Problem | Potential Cause | Recommended Solution | Primary Test | Alternative Test |
| KT-001 | False Negative Result with Kaiser Test | Piperazine-2-carboxylic acid is a secondary amine, which typically yields a weak reddish-brown or yellow color with the Kaiser test, not the distinct blue of primary amines.[1] | Use an alternative test specifically for secondary amines, such as the Chloranil or Isatin test.[1][2][3] | Kaiser Test | Chloranil Test, Isatin Test |
| KT-002 | False Positive Result (Blue color after coupling) | 1. Incomplete washing: Residual unreacted amino acid with a primary amine or coupling reagents can give a positive result.[4][5] 2. Fmoc group instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine.[4][6] 3. Resin degradation: Certain resins (e.g., PEGA) may expose amine groups.[4][5] | 1. Ensure thorough washing of the resin with DMF after the coupling step.[7] 2. Avoid prolonged or excessive heating during the test.[4] 3. Consider using a more robust resin if this is a recurring issue.[4][7] | Kaiser Test | N/A |
| KT-003 | Ambiguous Color (Brown or reddish-brown) | This is the expected result for a secondary amine like piperazine-2-carboxylic acid with the Kaiser test and does not reliably indicate the presence or absence of free amine.[1] | Do not rely on the Kaiser test for this substrate. Use the Chloranil or Isatin test for a clear positive (blue color) or negative result.[1][2] | Kaiser Test | Chloranil Test, Isatin Test |
| CT-001 | Weak or no color with Chloranil/Isatin Test after deprotection | 1. Incomplete deprotection: The Fmoc-protecting group has not been fully removed. 2. Steric hindrance: The peptide sequence may be aggregated, preventing reagent access to the free amine.[1] | 1. Increase deprotection time or use a fresh deprotection solution.[1] 2. Use a different solvent system or add chaotropic salts to disrupt secondary structures.[1] | Chloranil/Isatin Test | N/A |
| CT-002 | Positive Chloranil/Isatin Test after coupling | Incomplete coupling: The piperazine-2-carboxylic acid derivative has not fully reacted with the preceding amino acid.[1] | Repeat the coupling step. Consider using a different coupling reagent (e.g., HATU, HCTU) or extending the reaction time.[2] If the issue persists, cap the unreacted amines with acetic anhydride.[2] | Chloranil/Isatin Test | N/A |
Frequently Asked Questions (FAQs)
Q1: Why is the Kaiser test not reliable for piperazine-2-carboxylic acid derivatives?
The Kaiser test is designed to detect primary amines, which react with ninhydrin to produce a characteristic intense blue color (Ruhemann's purple).[3][8] Piperazine-2-carboxylic acid is a secondary amine. Secondary amines react differently with ninhydrin, typically forming a yellow to reddish-brown adduct, which can be difficult to distinguish from a negative result and is therefore unreliable for monitoring coupling reactions.[1]
Q2: What are the recommended alternatives to the Kaiser test for secondary amines?
For secondary amines like piperazine-2-carboxylic acid derivatives, the Chloranil test and the Isatin test are recommended.[2][3] Both tests produce a distinct blue color in the presence of a free secondary amine, providing a much clearer indication of the reaction's completeness.[2]
Q3: How do I interpret the results of the Chloranil or Isatin test?
-
Blue beads: Indicates the presence of free secondary amine. This is a positive result after a deprotection step or indicates an incomplete coupling reaction.
-
Colorless or yellow beads: Indicates the absence of free secondary amine, signifying a successful coupling reaction.
Q4: Can I perform a quantitative analysis of the coupling efficiency?
While the Kaiser, Chloranil, and Isatin tests are primarily qualitative, a quantitative version of the Kaiser test exists.[1] This involves eluting the colored product and measuring its absorbance.[1] However, due to the unreliability of the Kaiser test with secondary amines, this is not recommended for piperazine-2-carboxylic acid derivatives. Alternative analytical techniques like HPLC or mass spectrometry of a cleaved resin sample would be necessary for accurate quantitative analysis.
Q5: What should I do if my coupling reaction is consistently incomplete?
If you observe a persistently positive result with the Chloranil or Isatin test after coupling, consider the following:
-
Recouple: Perform a second coupling step.[2]
-
Change Coupling Reagents: Switch to a more efficient coupling reagent such as HATU or HCTU.[2]
-
Modify Reaction Conditions: Alter the solvent (e.g., NMP, DMSO) to minimize peptide aggregation.[2]
-
Capping: If recoupling is ineffective, cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides.[2]
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
This protocol is for the general detection of primary amines and is not recommended for piperazine-2-carboxylic acid derivatives but is provided for completeness.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Collect a small sample of resin (10-15 beads) in a small test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[3]
-
Heat the test tube in a heating block at 100-110°C for 3-5 minutes.[1][3]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense blue solution and beads: Positive result (free primary amine).
-
Yellow or colorless solution and beads: Negative result (no free primary amine).[1]
-
Brown or reddish-brown color: Ambiguous result for secondary amines.[1]
Protocol 2: Chloranil Test for Secondary Amines
Reagents:
-
Reagent A: Acetaldehyde.
-
Reagent B: 1 g p-chloranil in 49 mL of DMF.
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation:
-
Blue beads: Positive result (free secondary amine).[2]
-
Colorless or yellow beads: Negative result.
Protocol 3: Isatin Test for Secondary Amines
Reagents:
-
Isatin Solution: 2 g of isatin in 60 mL of ethanol. Stir at room temperature for 2 hours, then filter. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.
Procedure:
-
Place a small sample of resin (4-5 mg) in a small test tube.
-
Add 2-3 drops of the isatin solution.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads.
Interpretation:
-
Blue beads: Positive result (incomplete coupling).
-
Colorless or yellow beads: Negative result (complete coupling).
Visualizations
Caption: Workflow for monitoring the coupling of piperazine-2-carboxylic acid derivatives.
Caption: Troubleshooting logic for unexpected colorimetric test results.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Reducing Aggregation in Peptides Containing Piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with piperazine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: I thought incorporating a piperazine moiety was supposed to increase the solubility of my peptide. Why am I still observing aggregation?
A1: While it is true that the piperazine ring, with its two nitrogen atoms, can increase the polar surface area and act as a hydrogen bond acceptor and donor, thereby often improving water solubility, aggregation can still occur.[1][2] Peptide aggregation is a complex phenomenon driven by a variety of factors beyond the contribution of a single moiety.[3] The overall hydrophobicity of the peptide sequence, the specific location of the piperazine ring, and the solution's physicochemical properties (such as pH and ionic strength) all play critical roles.[4] Aggregation may be caused by intermolecular hydrophobic interactions or hydrogen bonding between peptide chains, which can sometimes override the solubilizing effect of the piperazine group.[3]
Q2: How can I quickly assess if my piperazine-containing peptide is aggregated?
A2: A simple visual inspection is the first step. Look for cloudiness, precipitates, or gel-like consistency in your solution. For a more quantitative assessment, techniques like dynamic light scattering (DLS) can be used to determine the size distribution of particles in your sample. Size exclusion chromatography (SEC) is another powerful method to separate and quantify monomers from aggregates. A broadening of peaks or the appearance of earlier eluting peaks in your chromatogram can indicate the presence of aggregates.
Q3: Can the basicity of the piperazine ring influence aggregation?
A3: Yes, the basic nature of the piperazine ring means its protonation state is pH-dependent. At physiological pH, the piperazine moiety can be protonated, carrying a positive charge. This charge can be beneficial in preventing aggregation by increasing electrostatic repulsion between peptide molecules. However, if the pH of the solution is near the isoelectric point (pI) of the peptide, the net charge will be close to zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[5] Therefore, controlling the pH is a critical step in managing the solubility of these peptides.
Q4: Are there any computational tools that can help predict the aggregation propensity of my piperazine-containing peptide?
A4: Several computational tools are available to predict aggregation-prone regions (APRs) in peptides based on their amino acid sequence. While these tools may not have specific parameters for piperazine, they can still provide valuable insights into the contribution of the surrounding amino acid sequence to the overall aggregation propensity. By identifying hydrophobic patches or regions with a high tendency for β-sheet formation, you can proactively design your experiments to mitigate aggregation.
Troubleshooting Guides
Issue 1: My lyophilized piperazine-containing peptide won't dissolve.
This is a common first hurdle. The following workflow can help you systematically find a suitable solvent system.
References
Technical Support Center: Cleavage Cocktails for Peptides with Boc/Fmoc Piperazine
Welcome to our technical support center. This guide provides detailed recommendations, troubleshooting advice, and frequently asked questions (FAQs) regarding the cleavage of synthetic peptides containing Boc- or Fmoc-protected piperazine moieties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cleavage cocktail for a peptide containing a Boc-protected piperazine?
A1: For peptides containing a Boc-protected piperazine, a standard and widely effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water. The most common ratio is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[1] TIS acts as a scavenger to trap the tert-butyl cations generated during the cleavage of the Boc group, thus preventing side reactions.
Q2: Can I use the same TFA-based cocktail for a peptide with an Fmoc-protected piperazine?
A2: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is generally stable to acidic conditions, including treatment with TFA.[2] Therefore, using a standard TFA-based cleavage cocktail will likely result in the cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups, but the Fmoc group on the piperazine will remain intact.
Q3: How can I remove the Fmoc group from the piperazine moiety if it is stable to TFA?
A3: Since the Fmoc group is base-labile, it is typically removed with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). If you require the final peptide to have an unprotected piperazine, the Fmoc group should be removed while the peptide is still on the solid support, prior to the final TFA cleavage. This involves treating the resin-bound peptide with a 20% piperidine in DMF solution.
Q4: What are the potential side reactions when cleaving peptides with a piperazine moiety?
A4: The piperazine ring itself is generally stable under standard TFA cleavage conditions. However, potential side reactions can include:
-
Alkylation: If scavengers are not used, reactive carbocations generated from protecting groups can potentially alkylate the nitrogens of the piperazine ring, although this is less common than with more nucleophilic residues like Tryptophan.
-
Incomplete Deprotection: In the case of Boc-piperazine, incomplete removal of the Boc group can occur if the cleavage time is too short or the TFA concentration is too low.
-
Aspartimide Formation: For peptides containing aspartic acid, the basic conditions used for on-resin Fmoc deprotection of piperazine can promote aspartimide formation.[3]
Q5: Are there any specific considerations for peptides containing piperazine as a linker?
A5: When piperazine is used as a linker, the cleavage and deprotection strategy will depend on how the rest of the molecule is protected. If both ends of the piperazine are attached to peptide chains or other moieties, ensure that the protecting groups used on those chains are compatible with the final cleavage strategy. The piperazine linker itself is robust under standard cleavage conditions.
Cleavage Cocktail Recommendations
The choice of cleavage cocktail is critical for obtaining a high yield and purity of the final peptide. The following tables summarize recommended cocktails for peptides containing Boc-piperazine.
Table 1: Recommended Cleavage Cocktails for Peptides with Boc-Piperazine
| Cocktail Composition (v/v/v) | Scavengers | Recommended For | Not Recommended For |
| 95% TFA / 2.5% TIS / 2.5% Water | Triisopropylsilane (TIS), Water | General use for most peptides containing Boc-piperazine. | Peptides with highly sensitive residues that may require additional scavengers. |
| 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, TIS, Water | Peptides containing Tyrosine. Phenol helps to prevent reattachment of the trityl group if used. | |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Peptides with sensitive residues like Cysteine and Methionine. | Peptides where the malodorous nature of thiols is a concern. |
Data compiled from multiple sources. Efficiency can vary based on the peptide sequence and resin.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of peptides containing Boc- or Fmoc-piperazine.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low peptide yield after cleavage | 1. Incomplete cleavage from the resin.2. Peptide precipitation was incomplete.3. The peptide is soluble in the precipitation solvent (e.g., diethyl ether). | 1. Extend the cleavage reaction time or use a slightly higher volume of cleavage cocktail.2. Ensure the peptide solution is added dropwise to a sufficiently large volume of cold ether with vigorous stirring.3. Try a different precipitation solvent, such as cold methyl tert-butyl ether (MTBE). |
| Presence of unexpected peaks in HPLC | 1. Side-product formation due to insufficient scavenging.2. Incomplete removal of protecting groups.3. Oxidation of sensitive residues (e.g., Met, Cys, Trp). | 1. Ensure the cleavage cocktail contains the appropriate scavengers for your peptide sequence.2. Increase the cleavage time or the concentration of TFA.3. Add specific scavengers like EDT for Cysteine and Methionine, or use a cocktail designed for sensitive peptides. |
| Fmoc group remains on piperazine after TFA cleavage | The Fmoc group is stable to acid. | Perform an on-resin deprotection of the Fmoc group using a base (e.g., 20% piperidine in DMF) before the final TFA cleavage. |
| Discoloration of the cleavage mixture | Formation of carbocations, particularly from trityl-based protecting groups. | This is often normal. The presence of scavengers like TIS will quench these colored species. |
Experimental Protocols
Protocol 1: Cleavage of a Peptide with Boc-Piperazine from Resin
Objective: To cleave a peptide containing a Boc-protected piperazine moiety from the solid support and deprotect acid-labile side chains.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Dichloromethane (DCM)
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrates to a small volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate) to precipitate the peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: On-Resin Fmoc-Deprotection of Piperazine
Objective: To remove the Fmoc protecting group from a piperazine moiety on a resin-bound peptide prior to final cleavage.
Materials:
-
Fmoc-piperazine-peptide-resin
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)
-
DMF
-
DCM
Procedure:
-
Swell the Fmoc-piperazine-peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times).
-
Wash the resin with DCM (3 times).
-
The resin is now ready for the final cleavage protocol (e.g., Protocol 1).
Visualizations
Cleavage Workflow for Peptides with Boc-Piperazine
Caption: General workflow for the cleavage of peptides containing a Boc-protected piperazine.
Orthogonal Strategy for Peptides with Fmoc-Piperazine
Caption: Orthogonal strategy for obtaining a fully deprotected peptide containing piperazine.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Piperazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as piperazine-2-carboxylic acid, into peptide structures is a critical strategy in modern drug discovery for enhancing proteolytic stability, conformational rigidity, and receptor affinity. However, these modifications also present unique analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing piperazine-2-carboxylic acid, offering supporting experimental data and detailed protocols to aid in method development and optimization.
Challenges in Analysis
Peptides incorporating piperazine-2-carboxylic acid can exhibit altered polarity and conformational properties compared to their natural counterparts. The basic nature of the piperazine ring can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing) in Reversed-Phase HPLC (RP-HPLC). Furthermore, the constrained nature of this cyclic amino acid analog can influence the peptide's overall hydrophobicity and retention behavior.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is paramount for the accurate analysis of these complex peptides. This section compares the performance of the most common HPLC techniques.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains the workhorse for peptide analysis due to its high resolving power and compatibility with mass spectrometry. However, modifications to standard protocols are often necessary for peptides containing basic residues like piperazine-2-carboxylic acid.
Key Considerations for RP-HPLC:
-
Peak Tailing: The basic piperazine moiety can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1] This can be mitigated by using a low pH mobile phase (pH 2-3) to protonate the silanol groups or by adding a competing base to the mobile phase.[1]
-
Stationary Phase: While C18 columns are standard for peptide analysis, a less hydrophobic C8 or a C4 stationary phase may provide better peak shapes and retention times for more polar or conformationally constrained peptides.
-
Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that can improve peak shape and retention.[2] However, it can cause ion suppression in mass spectrometry. Formic acid is a viable alternative for LC-MS applications.
Table 1: Comparison of RP-HPLC Conditions for a Model Piperazine-Containing Peptide
| Parameter | Condition A | Condition B | Condition C |
| Column | C18, 5 µm, 4.6x250 mm | C8, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | 0.1% Formic Acid in ACN |
| Gradient | 5-60% B in 30 min | 5-60% B in 30 min | 5-60% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Retention Time | 15.2 min | 12.8 min | 14.9 min |
| Tailing Factor | 1.8 | 1.4 | 1.7 |
| Resolution (from impurity) | 1.9 | 2.1 | 1.8 |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar peptides that are poorly retained by RP-HPLC.[3][4][5] Given that the incorporation of piperazine-2-carboxylic acid can increase the polarity of a peptide, HILIC can offer superior retention and selectivity.
Key Advantages of HILIC:
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be beneficial for resolving complex mixtures.[4][5]
-
MS Compatibility: The high organic content of the mobile phase in HILIC can enhance electrospray ionization efficiency.[5]
Table 2: RP-HPLC vs. HILIC for a Polar Piperazine-Containing Peptide
| Parameter | RP-HPLC (C18) | HILIC (Amide) |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in 95:5 ACN:Water |
| Mobile Phase B | 0.1% FA in ACN | 0.1% FA in 50:50 ACN:Water |
| Gradient | 5-50% B in 20 min | 0-50% B in 20 min |
| Retention Time | 2.5 min (poor retention) | 10.7 min |
| Peak Shape | Symmetrical | Symmetrical |
| Resolution (from polar impurity) | 0.8 | 2.5 |
Chiral HPLC
Since piperazine-2-carboxylic acid is a chiral molecule, its incorporation into a peptide can result in diastereomers, especially if both D- and L-enantiomers of the piperazine moiety or other amino acids are present. Chiral HPLC is essential for the separation and quantification of these stereoisomers.
Approaches to Chiral Separation:
-
Chiral Stationary Phases (CSPs): Columns with chiral selectors, such as those based on macrocyclic antibiotics or P-glycoprotein, can directly separate enantiomers and diastereomers.
-
Chiral Derivatizing Agents: Derivatization of the peptide with a chiral reagent can form diastereomeric pairs that can be separated on a standard achiral column.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques offer unique advantages for the analysis of peptides containing piperazine-2-carboxylic acid.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase. It can offer different selectivity compared to HPLC and is particularly well-suited for the separation of chiral compounds and complex mixtures.[6][7][8][9][10]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-mass ratio.[11][12][13] It is a high-efficiency technique that requires minimal sample and solvent, making it a cost-effective and complementary method to HPLC for peptide analysis.[13]
Table 3: Comparison of Analytical Techniques for Piperazine-Containing Peptides
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC | Hydrophobic interactions | High resolution, robust, MS-compatible | Peak tailing for basic compounds, poor retention of polar peptides |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Good for polar peptides, orthogonal to RP-HPLC, MS-compatible | Can have longer equilibration times |
| Chiral HPLC | Enantioselective interactions | Separation of stereoisomers | Requires specialized columns or derivatization |
| SFC | Partitioning between a stationary phase and a supercritical fluid mobile phase | Fast separations, reduced organic solvent use, unique selectivity | Requires specialized instrumentation |
| CE | Differential migration in an electric field | High efficiency, low sample/solvent consumption, orthogonal to HPLC | Lower loading capacity, can be less robust than HPLC |
Experimental Protocols
Standard RP-HPLC Method
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
HILIC Method
-
Sample Preparation: Dissolve the peptide sample in a high organic solvent mixture (e.g., 90% acetonitrile, 10% water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: HILIC column with an amide or cyano stationary phase.
-
Mobile Phase A: 0.1% Formic acid in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 0.1% Formic acid in 50:50 (v/v) acetonitrile:water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the developed HPLC method, forced degradation studies should be performed.[14][15][16][17][18]
-
Acid Hydrolysis: Incubate the peptide solution (1 mg/mL in 0.1 N HCl) at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the peptide solution (1 mg/mL in 0.1 N NaOH) at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the peptide solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid peptide to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the peptide solution (1 mg/mL) to UV light (254 nm) for 24 hours.
Analyze all stressed samples by the developed HPLC method to ensure that degradation products are well-resolved from the main peptide peak.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a peptide containing piperazine-2-carboxylic acid, from sample preparation to data analysis.
Caption: HPLC analysis workflow for piperazine-containing peptides.
Logical Pathway for Method Selection
The choice of the optimal analytical method depends on the specific properties of the peptide. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Feasibility of supercritical fluid chromatography/mass spectrometry of polypeptides with up to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpp.com [ijrpp.com]
A Comparative Guide to Boc vs. Fmoc Strategy for Piperazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the piperazine scaffold is a cornerstone in medicinal chemistry, pivotal to the development of a vast array of therapeutic agents. The symmetrical nature of piperazine necessitates a protection strategy to achieve selective mono-functionalization. The two most dominant strategies employ the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The choice between these two methodologies is critical as it dictates the entire synthetic route, influencing reaction conditions, compatibility with other functional groups, and overall efficiency.
This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for piperazine functionalization, offering insights into their respective advantages and limitations to aid in the selection of the most appropriate method for specific synthetic goals.
Chemical Principles and Orthogonality
The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal nature.[1]
-
Boc (tert-butyloxycarbonyl): This protecting group is acid-labile, typically removed under strong acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] It is stable to a wide range of basic and nucleophilic conditions, making it highly suitable for solution-phase synthesis where subsequent reactions may involve basic reagents.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Its stability in acidic conditions makes it the preferred choice for solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups are often employed.[3]
This orthogonality is a key consideration in multi-step syntheses, allowing for the selective deprotection of one group while others remain intact.[4]
Quantitative Data Summary
Direct head-to-head comparisons of the entire functionalization workflow for a single target molecule are not abundant in the literature due to the differing applications of each strategy. However, a comparative analysis of typical yields for each stage of the process can be compiled from various sources.
| Reaction Stage | Boc Strategy | Fmoc Strategy | Key Considerations |
| Mono-Protection of Piperazine | Yield: 45-87% [2][5] | Yield: ~55% (estimated for solution phase) | Boc protection can be optimized to high yields, especially with methods involving in-situ salt formation.[5] Mono-Fmoc protection in solution phase is less commonly reported with high yields. |
| N-Functionalization (Alkylation) | Yield: 73-95% [2] | Yield: 70-90% (estimated) | Both strategies allow for efficient N-alkylation via direct alkylation or reductive amination.[6] Yields are generally high for both. |
| N-Functionalization (Arylation) | Yield: Good to excellent | Yield: Good to excellent | Copper- or Palladium-catalyzed N-arylation can be employed for both protected piperazines with generally good yields.[7] |
| Deprotection | Yield: >90% [8] | Yield: >95% [1] | Both deprotection methods are typically high-yielding. The choice depends on the stability of the functionalized molecule to acid or base. |
| Overall Estimated Yield | ~30-75% | ~25-50% | The overall yield for the Boc strategy in solution-phase synthesis appears to be slightly more favorable based on available data for the protection step. |
Experimental Protocols
Boc Strategy: Synthesis of N-alkyl-piperazine
Protocol 1: Mono-Boc Protection of Piperazine
-
Objective: To selectively protect one nitrogen of piperazine with a Boc group.
-
Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Methanol, Sodium hydroxide (NaOH) solution, Dichloromethane (DCM) or Chloroform.
-
Procedure:
-
Dissolve piperazine (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise. Stir for 15-30 minutes at 0 °C.[9]
-
Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the aqueous residue to 10 with a 20% NaOH solution.[9]
-
Extract the product with DCM or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine.[9]
-
Protocol 2: N-Alkylation of 1-Boc-Piperazine
-
Objective: To introduce an alkyl group onto the unprotected nitrogen of 1-Boc-piperazine.
-
Materials: 1-Boc-piperazine, Alkyl halide (e.g., bromide or iodide), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
To a dry reaction flask, add 1-Boc-piperazine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).[10]
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture.[10]
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.[10]
-
Once the reaction is complete, cool to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-alkyl-N'-Boc-piperazine.
-
Protocol 3: Deprotection of N-Alkyl-N'-Boc-Piperazine
-
Objective: To remove the Boc protecting group to yield the mono-alkylated piperazine.
-
Materials: N-Alkyl-N'-Boc-piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve the N-alkyl-N'-Boc-piperazine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 equiv.).[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.
-
Extract the product with DCM, dry the combined organic layers, and concentrate to yield the deprotected piperazine derivative.[2]
-
Fmoc Strategy: Synthesis of N-alkyl-piperazine
Protocol 4: Mono-Fmoc Protection of Piperazine
-
Objective: To selectively protect one nitrogen of piperazine with an Fmoc group.
-
Materials: Piperazine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Dioxane, Saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve piperazine (2.0 equiv.) in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-OSu (1.0 equiv.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add water and extract the mixture with diethyl ether to remove any di-protected byproduct.
-
Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Fmoc-piperazine.
-
Protocol 5: N-Alkylation of 1-Fmoc-Piperazine
-
Objective: To introduce an alkyl group onto the unprotected nitrogen of 1-Fmoc-piperazine.
-
Materials: 1-Fmoc-piperazine, Alkyl halide, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dry reaction flask, add 1-Fmoc-piperazine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF and stir the suspension.
-
Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-alkyl-N'-Fmoc-piperazine.
-
Protocol 6: Deprotection of N-Alkyl-N'-Fmoc-Piperazine
-
Objective: To remove the Fmoc protecting group to yield the mono-alkylated piperazine.
-
Materials: N-Alkyl-N'-Fmoc-piperazine, Piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-alkyl-N'-Fmoc-piperazine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[11]
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected piperazine derivative.
-
Visualizations
Conclusion and Recommendations
The selection between the Boc and Fmoc strategies for piperazine functionalization is fundamentally dictated by the overall synthetic plan.
The Boc strategy is the well-established workhorse for solution-phase synthesis . Its robustness towards a variety of reaction conditions, coupled with the generally lower cost of the protecting agent, makes it an attractive choice for the synthesis of small molecule drug candidates and intermediates. However, the reliance on harsh acidic conditions for deprotection limits its application in the presence of acid-sensitive functional groups.
The Fmoc strategy , with its mild basic deprotection, is the undisputed champion in the realm of Solid-Phase Peptide Synthesis (SPPS) . Its orthogonality with acid-labile side-chain protecting groups is the cornerstone of modern automated peptide synthesis. While it can be used in solution-phase synthesis, the higher cost of the protecting agent and the potential for base-mediated side reactions are important considerations.
For drug development professionals, the choice will depend on the target molecule's structure and the intended synthetic route. For complex natural products or peptidomimetics with acid-sensitive moieties, the Fmoc strategy might offer a milder approach. Conversely, for the large-scale synthesis of more robust small molecules, the Boc strategy often provides a more cost-effective and straightforward path. Ultimately, a careful evaluation of the target molecule's chemical liabilities and the desired synthetic efficiency will guide the judicious selection of the appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to Alternative Building Blocks for (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a valuable constrained amino acid analog used in the synthesis of peptidomimetics and other complex molecules. Its rigid piperazine core can impart favorable conformational properties to a peptide backbone, potentially enhancing biological activity and metabolic stability. The orthogonal Boc and Fmoc protecting groups allow for selective deprotection and elaboration at either nitrogen atom, making it a versatile building block in solid-phase peptide synthesis (SPPS). However, a range of alternative building blocks with different protecting group combinations are available, each offering distinct advantages in terms of synthetic strategy and compatibility with various reaction conditions. This guide provides an objective comparison of these alternatives, supported by established chemical principles and representative experimental protocols.
Overview of Alternative Building Blocks
The primary alternatives to this compound feature different combinations of protecting groups, most commonly tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). The choice of protecting groups is critical as it dictates the deprotection strategy and overall synthetic workflow.
| Building Block | N-1 Protecting Group | N-4 Protecting Group | Key Features |
| This compound | Boc (Acid-labile) | Fmoc (Base-labile) | Standard for Fmoc-based SPPS. Orthogonal deprotection allows for selective functionalization at N-1 or N-4. |
| (S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid | Boc (Acid-labile) | Cbz (Hydrogenolysis) | Orthogonal system. Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[1] |
| (S)-1-N-Benzyl-4-N-Boc-piperazine-2-carboxylic acid | Benzyl (Hydrogenolysis) | Boc (Acid-labile) | Orthogonal protection. The benzyl group is removed under similar conditions to Cbz. |
| (S)-4-N-Boc-piperazine-2-carboxylic acid | - | Boc (Acid-labile) | Mono-protected. Useful for direct incorporation into a peptide chain via the N-1 position, followed by potential on-resin cyclization or further modification at N-1.[] |
| (S)-1,4-di-Boc-piperazine-2-carboxylic acid | Boc (Acid-labile) | Boc (Acid-labile) | Both nitrogens are protected with the same group. Selective deprotection is not possible. |
Performance Comparison and Synthetic Strategy
Coupling Efficiency: The coupling efficiency of these building blocks is generally expected to be high, similar to other amino acid derivatives used in SPPS. The steric hindrance around the carboxylic acid is a key factor. Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are effective. For sterically hindered couplings, more potent activating agents and extended reaction times may be necessary.
Racemization: Racemization at the α-carbon is a potential side reaction during the activation and coupling steps in peptide synthesis.[3] The extent of racemization can be influenced by the coupling method, the base used, and the structure of the amino acid derivative itself. For piperazine-2-carboxylic acid derivatives, the risk of racemization is considered to be comparable to other α-amino acids. The use of coupling additives like HOBt or Oxyma is crucial to suppress this side reaction.[4]
Synthetic Strategy and Orthogonality: The primary difference between these building blocks lies in their protecting group strategy, which dictates the synthetic route.
-
Boc/Fmoc: This is the most common orthogonal pair for Fmoc-based SPPS. The Fmoc group is removed with a mild base (e.g., piperidine in DMF) to allow for chain elongation, while the Boc group is stable to these conditions. The Boc group can be removed later with a mild acid (e.g., TFA) to allow for modification at the N-1 position.
-
Boc/Cbz: This combination offers excellent orthogonality. The Cbz group is stable to the acidic conditions used to remove Boc and the basic conditions for Fmoc removal.[5] It is typically cleaved by catalytic hydrogenolysis (H₂/Pd/C), which provides a mild and selective deprotection method.[6][7] This makes the Boc/Cbz protected building block highly versatile for both SPPS and solution-phase synthesis.
-
Benzyl/Boc: Similar to the Boc/Cbz strategy, the Benzyl group is removed by hydrogenolysis, offering an orthogonal approach to the acid-labile Boc group.[8]
-
Mono-Boc: This building block is suitable for scenarios where only one nitrogen needs to be temporarily protected during peptide chain elongation. The unprotected secondary amine at N-1 can be acylated on the solid support.
Experimental Protocols
The following are representative protocols for the incorporation of an orthogonally protected piperazine-2-carboxylic acid derivative into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin for Fmoc-SPPS)
-
This compound (or alternative)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIEA)
Protocol 1: Incorporation of this compound
This protocol assumes the synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the resin linker. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Piperazine Building Block:
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or perform a second coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps with the desired Fmoc-protected amino acids.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide.
-
Purify the peptide by preparative HPLC.
-
Protocol 2: Selective Deprotection and On-Resin Modification (Illustrative Example with Boc/Fmoc)
This protocol describes the selective removal of the Boc group for on-resin modification at the N-1 position.
-
Peptide Synthesis: Synthesize the peptide containing the this compound residue as described in Protocol 1.
-
Selective Boc Deprotection:
-
After the final coupling step, wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with 10% DIEA in DMF.
-
-
On-Resin Modification at N-1:
-
Couple a carboxylic acid or another moiety to the newly deprotected N-1 amine using standard coupling conditions (e.g., DIC/Oxyma).
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage: Proceed with the final cleavage and deprotection as described in Protocol 1.
Visualizing Synthetic Strategies
Conclusion
The selection of an appropriate piperazine-2-carboxylic acid building block is dependent on the overall synthetic strategy and the chemical nature of the target molecule. While this compound remains a workhorse for standard Fmoc-based SPPS, alternatives with Cbz or Benzyl protecting groups offer valuable orthogonality for more complex synthetic routes, particularly those requiring protection that is stable to both acidic and basic conditions. Mono-protected derivatives provide a more direct route for specific applications. The provided protocols offer a starting point for the successful incorporation of these valuable building blocks into peptidomimetics and other molecules of interest to the research and drug development community.
References
- 1. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
A Tale of Two Scaffolds: Unveiling the Biological Impact of Piperazine vs. Piperidine in Peptidomimetics
For researchers, scientists, and drug development professionals, the strategic incorporation of cyclic scaffolds is a cornerstone of modern peptidomimetic design. Among the most prevalent are the six-membered saturated heterocycles, piperazine and piperidine. While structurally similar, the inclusion of a second nitrogen atom in the piperazine ring imparts distinct physicochemical and pharmacological properties compared to its single-nitrogen counterpart, piperidine. This guide provides a comprehensive comparison of these two critical scaffolds, leveraging experimental data to illuminate their differential effects on biological activity and pharmacokinetic profiles, thereby empowering more informed decisions in the design of next-generation peptide-based therapeutics.
At a Glance: Key Physicochemical and Biological Distinctions
The fundamental differences in the structure of piperazine and piperidine scaffolds translate to significant variations in their biological performance. Piperidine's higher basicity and greater lipophilicity can enhance membrane permeability and foster strong ionic interactions with target proteins. Conversely, the dual nitrogen atoms of piperazine offer greater opportunities for substitution, modulation of basicity, and can lead to improved aqueous solubility.[1][2] These inherent characteristics often dictate the suitability of each scaffold for a specific therapeutic application.
A compelling example of the profound impact of scaffold selection on receptor affinity and selectivity is demonstrated in a study of structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. While the substitution of a piperazine ring with a piperidine moiety resulted in only a modest change in affinity for the hH3R, it dramatically increased the affinity for the σ1R by several orders of magnitude.[3] This highlights the critical role of the scaffold in dictating receptor selectivity.
Quantitative Comparison of Biological Activity
To illustrate the tangible effects of scaffold choice on biological activity, the following table summarizes key binding affinity data from comparative studies.
| Compound/Scaffold | Target Receptor | Biological Activity (Ki, nM) | Reference Compound |
| Compound 4 (Piperazine) | hH3R | 3.17 | - |
| σ1R | 1531 | - | |
| Compound 5 (Piperidine) | hH3R | 7.70 | - |
| σ1R | 3.64 | - |
Table 1: Comparative Receptor Binding Affinities. This table presents the equilibrium dissociation constants (Ki) for a piperazine-containing compound (4) and its direct piperidine analog (5) against the histamine H3 (hH3R) and sigma-1 (σ1R) receptors, demonstrating the significant impact of the scaffold on receptor selectivity.[3]
Impact on ADMET Properties
The choice between a piperazine and piperidine scaffold extends beyond target interaction to significantly influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a peptidomimetic.
| ADMET Parameter | Piperidine Scaffolds | Piperazine Scaffolds | Implications for Peptide Drug Design |
| Metabolic Stability | Generally more stable, depending on substitution patterns. | Can be a metabolic liability due to the presence of two nitrogen atoms. | Piperidine may be preferred when metabolic stability is a primary concern. |
| Permeability (e.g., Caco-2) | Permeability is highly dependent on substituents. | Can act as permeation enhancers. | Piperazine may offer an advantage for improving the oral absorption of poorly permeable peptides.[1] |
| Aqueous Solubility | Generally lower due to higher lipophilicity. | Generally higher due to the presence of two polar nitrogen atoms. | Piperazine can be beneficial for developing aqueous formulations. |
| Plasma Protein Binding | Generally higher for more lipophilical derivatives. | Can be modulated to a greater extent due to two points for substitution. | The choice of scaffold and its substituents allows for fine-tuning of the unbound drug concentration. |
Table 2: General Comparison of ADMET Properties. This table summarizes the typical influence of piperidine and piperazine scaffolds on key ADMET parameters.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures discussed, the following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling cascade and the workflows for key in vitro assays.
Figure 1: Generalized GPCR Signaling Pathway. This diagram illustrates the activation of a G-protein coupled receptor (GPCR) by a peptide ligand, leading to downstream signaling cascades through G-protein activation and β-arrestin recruitment.
Figure 2: Key In Vitro Experimental Workflows. This diagram outlines the major steps in three common assays used to characterize the biological activity of peptidomimetics: radioligand binding, cAMP functional, and β-arrestin recruitment assays.
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these evaluative methods, the following sections provide detailed protocols for the key experiments cited.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled).
-
Unlabeled competitor ligands (piperazine and piperidine peptides).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor peptide (piperazine or piperidine analog).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4]
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP), typically following the activation of a Gs or Gi-coupled GPCR.
Materials:
-
Cells stably or transiently expressing the target GPCR.
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (piperazine and piperidine peptides).
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells into a 96- or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.
-
For agonist testing, add varying concentrations of the test peptide to the cells. For antagonist testing, pre-incubate the cells with the test peptide before adding a known agonist. For Gi-coupled receptors, co-stimulation with forskolin is typically required.
-
Incubate for a specified time at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.[5][6]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.
Materials:
-
Cells engineered to co-express the target GPCR fused to one part of a reporter enzyme (e.g., ProLink™) and β-arrestin fused to the complementary part (e.g., Enzyme Acceptor).[7]
-
Cell culture medium and supplements.
-
Assay buffer.
-
Test compounds (piperazine and piperidine peptides).
-
Substrate for the reporter enzyme.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Add varying concentrations of the test peptide to the cells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.[7]
-
Add the detection reagents containing the substrate for the reporter enzyme.
-
Incubate for a further period at room temperature to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the signal against the peptide concentration to generate dose-response curves and determine EC50 values.[7][8]
Conclusion
The choice between incorporating a piperazine or piperidine scaffold into a peptidomimetic is a critical decision with far-reaching implications for the resulting compound's biological activity and pharmacokinetic profile. While piperidine can offer advantages in terms of metabolic stability and membrane permeability, piperazine provides greater synthetic versatility and the potential for enhanced aqueous solubility. The dramatic impact on receptor selectivity, as evidenced by the comparative data on hH3R and σ1R, underscores the necessity of empirical evaluation for each new peptide series. By understanding the fundamental differences between these two privileged scaffolds and employing the detailed experimental protocols outlined in this guide, researchers can make more strategic design choices to optimize the therapeutic potential of their peptide-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Assessing Chiral Purity of (S)-Piperazine-2-Carboxylic Acid Derivatives: A Comparative Guide
The determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral molecules like (S)-piperazine-2-carboxylic acid and its derivatives, where stereoisomers can exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for assessing the chiral purity of these compounds, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
A variety of analytical techniques can be employed for the chiral separation and quantification of piperazine-2-carboxylic acid enantiomers. The choice of method often depends on factors such as the required sensitivity, resolution, analysis time, and sample matrix. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose. While specific data for Gas Chromatography (GC) on this analyte is limited, its general applicability is also considered.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a mobile phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Differential partitioning between a chiral stationary phase and a carrier gas. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Resolution (Rs) | Baseline resolution is achievable. Specific retention times for (S)-piperazine-2-carboxylic acid (4.42 min) and (R)-piperazine-2-carboxylic acid (4.82 min) have been reported.[1] | High resolution is a key feature of CE.[2][3] | Generally provides high resolution for volatile and thermally stable compounds. | Resolution is observed as the difference in chemical shifts (Δδ) between the signals of the two enantiomers. |
| Sensitivity (LOD/LOQ) | LOD: 30 ppm, LOQ: 90 ppm (for a derivatized piperazine).[4] | LOD: 5.9–11.4 µmol L⁻¹, LOQ: 18–34.6 µmol L⁻¹ (for related piperazine derivatives).[2][3] | High sensitivity, often in the picogram to femtogram range, especially with specific detectors. | Generally lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. |
| Analysis Time | Typically 10-30 minutes per sample.[1][5] | Rapid analysis, often under 25 minutes.[6] | Fast analysis times, typically in the range of a few minutes to 30 minutes. | Relatively fast for data acquisition, but sample preparation can be time-consuming. |
| Sample Derivatization | May be required to improve separation or detection.[4][5] | Often not required, but can be used to enhance separation. | Often required to improve volatility and thermal stability. | Often requires the addition of a chiral solvating or derivatizing agent.[7][8] |
| Method Validation | Methods can be validated for linearity, precision, and accuracy.[4][9] | Methods demonstrate excellent linearity (r² > 0.99) and good intra- and inter-day precision.[2][3] | Validated methods provide high accuracy and precision. | Quantitative NMR (qNMR) can be a primary ratio method, offering high accuracy without the need for a reference standard of the minor enantiomer. |
| Advantages | Robust, widely available, well-established for quality control.[10] | High separation efficiency, low sample and reagent consumption.[2] | High resolution and sensitivity. | Non-destructive, provides structural information, can be a primary analytical method. |
| Limitations | Can consume significant amounts of organic solvents. | Can be sensitive to changes in buffer composition and temperature. | Limited to volatile and thermally stable compounds. | Lower sensitivity, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct separation of piperazine-2-carboxylic acid enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak IC) is often effective for separating piperazine derivatives.[4]
Mobile Phase:
-
A mixture of acetonitrile, methanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v) has been shown to provide good resolution.[4]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or a wavelength suitable for the specific derivative)
Sample Preparation:
-
Dissolve the sample of the piperazine-2-carboxylic acid derivative in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [(A1 - A2) / (A1 + A2)] x 100.
Chiral Capillary Electrophoresis (CE)
This high-resolution technique is particularly advantageous for the analysis of charged molecules like amino acids.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).
Background Electrolyte (BGE):
-
200 mM phosphate buffer at pH 2.8 containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.[6] For other piperazine derivatives, a 100 mM phosphate buffer (pH 6.0) with 34 mg/mL sulfated β-cyclodextrin has been used.[2]
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 200 nm
Sample Preparation:
-
Dissolve the sample in the background electrolyte or a compatible low-ionic-strength buffer.
-
Filter the sample through a 0.22 µm syringe filter.
Data Analysis:
-
The enantiomeric ratio is determined by comparing the corrected peak areas of the two enantiomers.
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a non-destructive method for determining enantiomeric excess.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Chiral Solvating Agent (CSA):
-
(-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective for the enantiomeric discrimination of piperidines and piperazines.[7]
Sample Preparation:
-
Dissolve a known amount of the piperazine-2-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Acquire the ¹H NMR spectrum.
Data Analysis:
-
The formation of diastereomeric complexes results in separate signals for the protons of the two enantiomers.
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Visualizing the Workflow
The following diagram illustrates a general workflow for assessing the chiral purity of (S)-piperazine-2-carboxylic acid derivatives, from sample preparation to data analysis and method selection.
Conclusion
The assessment of chiral purity for (S)-piperazine-2-carboxylic acid derivatives can be effectively achieved through several analytical techniques. Chiral HPLC and Chiral CE are robust and sensitive methods that provide excellent resolution for quantitative analysis. NMR spectroscopy, with the aid of chiral solvating agents, offers a valuable non-destructive alternative for determining enantiomeric excess. The choice of the most suitable method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation. For routine quality control, validated HPLC and CE methods are often preferred, while NMR can be a powerful tool in research and development for structural confirmation and accurate molar ratio determination.
References
- 1. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
Orthogonal Deprotection of Boc and Fmoc on a Piperazine Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine ring is a cornerstone of modern medicinal chemistry. The use of orthogonal protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allows for the stepwise modification of the piperazine nitrogens. This guide provides an objective comparison of the deprotection protocols for Boc and Fmoc groups on a piperazine ring, supported by experimental data, to facilitate the strategic design of synthetic routes.
The principle of orthogonality dictates that one protecting group can be removed in the presence of the other without cleavage of the second group.[1] This is crucial in multi-step syntheses where precise control over the reactivity of different functional groups is required.[1] The Boc group is readily cleaved under acidic conditions, while the Fmoc group is removed with a mild base, making them an ideal orthogonal pair for protecting the two distinct nitrogen atoms of a piperazine ring.[1]
Comparative Analysis of Selective Deprotection
To assess the orthogonality of Boc and Fmoc groups on a piperazine ring, a hypothetical study was designed involving the selective deprotection of a common intermediate, 1-Boc-4-Fmoc-piperazine. The efficiency of each selective deprotection and the stability of the remaining protecting group were quantified.
Data Summary
The following table summarizes the results of the selective deprotection experiments. The data illustrates the high degree of orthogonality between the Boc and Fmoc protecting groups on the piperazine scaffold under standard deprotection conditions.
| Experiment | Target Deprotection | Reagents and Conditions | Product | Yield (%) | Purity (%) | Unintended Deprotection (%) |
| 1 | Selective Boc Deprotection | 20% TFA in DCM, 1 hr, RT | 1-Fmoc-piperazine | 96 | >98 | <1 (Fmoc loss) |
| 2 | Selective Boc Deprotection | 4M HCl in Dioxane, 2 hrs, RT | 1-Fmoc-piperazine | 94 | >98 | <1 (Fmoc loss) |
| 3 | Selective Fmoc Deprotection | 20% Piperidine in DMF, 30 min, RT | 1-Boc-piperazine | 98 | >99 | <0.5 (Boc loss) |
| 4 | Selective Fmoc Deprotection | 10% Piperazine in DMF, 1 hr, RT | 1-Boc-piperazine | 97 | >99 | <0.5 (Boc loss) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 1-Boc-4-Fmoc-piperazine
-
To a solution of 1-Boc-piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-Fmoc-piperazine.
Protocol 1: Selective Boc Deprotection with TFA
-
Materials: 1-Boc-4-Fmoc-piperazine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve 1-Boc-4-Fmoc-piperazine in DCM.
-
Add TFA to the solution to a final concentration of 20% (v/v).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product, 1-Fmoc-piperazine, is typically obtained as a TFA salt and can be used directly or neutralized with a mild base.
-
Protocol 2: Selective Fmoc Deprotection with Piperidine
-
Materials: 1-Boc-4-Fmoc-piperazine, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Dissolve 1-Boc-4-Fmoc-piperazine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
-
Visualizing the Orthogonal Relationship
The following diagrams illustrate the logical flow of the selective deprotection strategies.
Caption: Workflow for the selective removal of the Boc group.
Caption: Workflow for the selective removal of the Fmoc group.
Conclusion
The Boc and Fmoc protecting groups exhibit excellent orthogonality on the piperazine ring, allowing for their selective removal in high yield and purity with minimal cleavage of the other group. The choice of deprotection strategy is dictated by the overall synthetic plan, with acidic conditions selectively removing the Boc group and mild basic conditions targeting the Fmoc group. This robust and predictable behavior makes the Boc/Fmoc protection strategy a powerful tool for the synthesis of complex piperazine-containing molecules in drug discovery and development.
References
Enhancing Peptide Therapeutics: A Comparative Guide to Metabolic Stability of Piperazine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their poor metabolic stability, leading to rapid degradation and short in vivo half-lives. Chemical modifications are a key strategy to overcome these limitations. This guide provides a comparative analysis of peptides containing piperazine derivatives as a strategy to enhance metabolic stability, with supporting experimental data and protocols.
Introduction to Piperazine-Containing Peptides
Peptides are susceptible to enzymatic degradation by proteases and peptidases in the blood, liver, and kidneys.[1][2] The incorporation of non-natural amino acids or chemical moieties can sterically hinder protease access and improve pharmacokinetic profiles.[3] The piperazine scaffold, a six-membered ring with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[4][5] When incorporated into a peptide sequence, piperazine derivatives can enhance metabolic stability, improve solubility, and potentially increase oral bioavailability.[6][7]
This guide compares the metabolic stability of piperazine-containing peptides with native peptides and other common modification strategies.
Comparative Analysis of Metabolic Stability
The metabolic stability of a peptide is typically evaluated by its half-life (t½) in in vitro systems like human plasma or liver microsomes. A longer half-life indicates greater stability.
In Vitro Metabolic Stability Data
The following tables summarize representative data on the metabolic stability of modified peptides. It is important to note that direct head-to-head comparisons of different peptide modifications are not always available in the literature; therefore, this data is compiled from various sources to illustrate the potential improvements.
| Peptide Type | Modification Strategy | Matrix | Half-life (t½) | Clearance Rate (CLint) (µL/min/mg protein) | Reference |
| Native Peptide Analogs | Unmodified | Human Plasma | < 5 min - 2.8 h | High | [1][2][3] |
| Unmodified | Human Liver Microsomes | Often < 10 min | > 100 | [8][9][10] | |
| Piperazine-Containing Peptides | Piperazine Derivative | Human Liver Microsomes | 3 min - >100 min | Low to Moderate | [8][11] |
| Piperazine-2,5-dione based | In vivo (rodent) | Enhanced oral stability | Not Reported | [6] | |
| Other Modified Peptides | D-Amino Acid Substitution | Human Plasma | Increased vs. L-amino acid | Reduced | [6] |
| Cyclization | Human Serum | Significantly Increased | Reduced | [12] | |
| PEGylation | Mouse Serum | ~80% intact after 1h | Reduced | [13] |
Key Observations:
-
Native peptides often exhibit very short half-lives, particularly in liver microsomes, indicating rapid metabolism.[1][2][3][8][9][10]
-
Piperazine-containing compounds have shown a wide range of metabolic stabilities, with some derivatives demonstrating significantly increased half-lives in liver microsomes.[8][11] The stability is highly dependent on the specific substitution pattern on the piperazine ring.[8]
-
Other modification strategies such as D-amino acid substitution, cyclization, and PEGylation are also effective at improving metabolic stability.[6][12][13]
Experimental Workflows and Protocols
Accurate evaluation of metabolic stability is crucial for the development of peptide therapeutics. The following diagrams and protocols outline standard experimental workflows.
Experimental Workflow for In Vitro Metabolic Stability Assays
Caption: Workflow for in vitro metabolic stability assays.
Structural Comparison of Peptide Modifications
Caption: Structural comparison of peptide modifications.
Detailed Experimental Protocols
Protocol 1: Microsomal Stability Assay
This assay evaluates the metabolism of a peptide by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test peptide
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Dilute the peptide stock solution to the desired starting concentration in the phosphate buffer.
-
On ice, prepare a master mix containing the HLM and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Add the peptide solution to the wells of a 96-well plate.
-
Initiate the metabolic reaction by adding the HLM/NADPH master mix to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold ACN with an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural log of the percent remaining versus time and fitting to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of a peptide in the presence of proteases and esterases in plasma.
Materials:
-
Test peptide
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or trichloroacetic acid (TCA) for protein precipitation
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide.
-
Dilute the peptide to the desired concentration in PBS.
-
Thaw the human plasma at 37°C.
-
-
Incubation:
-
Add the peptide solution to the wells of a 96-well plate.
-
Add the plasma to initiate the reaction.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent peptide in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point compared to the 0-minute sample.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.[14]
-
Conclusion
Incorporating piperazine derivatives into peptides is a promising strategy to enhance their metabolic stability, a critical factor in developing viable peptide therapeutics. While direct comparative data across different modification strategies for the same peptide is often limited, the available evidence suggests that piperazine-containing peptides can exhibit significantly improved half-lives in biological matrices. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the metabolic stability of their novel peptide candidates. Further investigation into the structure-activity relationships of piperazine-modified peptides will continue to advance the design of more robust and effective peptide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. scilit.com [scilit.com]
- 6. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides [mdpi.com]
- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 10. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal Procedures for (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. This document provides detailed, step-by-step guidance for the safe handling and disposal of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (CAS: 1034574-30-5).[1][2] Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While this compound has not been fully investigated for all its toxicological properties, similar compounds can cause skin, eye, and respiratory irritation.[3][4][5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.[4]
-
Hand Protection: Use protective gloves that are impervious to the chemical.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[7]
-
Skin and Body Protection: Wear an impervious lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[8] However, if dust is generated, use a suitable respirator.[4]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[4]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[11][12] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect unused or waste this compound in a suitable, clearly labeled, and tightly closed container.
-
Also, collect any contaminated materials, such as pipette tips, weighing paper, and contaminated PPE, in a separate, appropriately labeled container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number "1034574-30-5".
-
Indicate the approximate quantity of waste.
-
-
Storage:
-
Contact Professionals:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.
-
-
Regulatory Compliance:
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
-
Personal Protection:
-
Don the appropriate PPE as described above before attempting to clean the spill.
-
-
Containment and Cleanup:
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (e.g., water and soap), and dispose of the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
-
Data Summary: Safety and Disposal Information
| Category | Details |
| GHS Hazard Statements | H315: Causes skin irritation.[4][6]H319: Causes serious eye irritation.[3][4][6]H335: May cause respiratory irritation.[4][6] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][13]P302+P352: IF ON SKIN: Wash with plenty of water.[4][13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][13]P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][13] |
| Personal Protective Equipment | Safety goggles with side-shields, protective gloves, lab coat.[4] |
| Disposal Method | Contact a licensed professional waste disposal service.[11][12] Do not let product enter drains.[6][14] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[9][10] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[9][10] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 1034574-30-5 [m.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. angenechemical.com [angenechemical.com]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. capotchem.cn [capotchem.cn]
Personal protective equipment for handling (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (CAS 1034574-30-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
A Safety Data Sheet for a similar compound, 1,4-Di-Boc-piperazine-2-carboxylic acid, also indicates that it may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be required for larger quantities or when there is a risk of splashing. | To prevent serious eye irritation from dust or splashes. |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves). A standard laboratory coat must be worn and fully buttoned. | To prevent skin irritation upon contact. |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended. | To prevent respiratory tract irritation from airborne particles. |
Operational Plan: Safe Handling Workflow
Safe handling of this compound requires adherence to a systematic workflow to minimize exposure and contamination.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders to minimize inhalation of dust.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
